molecular formula C19H16FNO B8155605 4-(Benzyloxy)-3'-fluoro-[1,1'-biphenyl]-3-amine

4-(Benzyloxy)-3'-fluoro-[1,1'-biphenyl]-3-amine

Cat. No.: B8155605
M. Wt: 293.3 g/mol
InChI Key: YEWQMZYPVFTAAT-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3'-fluoro-[1,1'-biphenyl]-3-amine is a useful research compound. Its molecular formula is C19H16FNO and its molecular weight is 293.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(3-fluorophenyl)-2-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO/c20-17-8-4-7-15(11-17)16-9-10-19(18(21)12-16)22-13-14-5-2-1-3-6-14/h1-12H,13,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWQMZYPVFTAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=CC=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-(Benzyloxy)-3'-fluoro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-(Benzyloxy)-3'-fluoro-[1,1'-biphenyl]-3-amine , a specialized biaryl scaffold utilized in high-performance medicinal chemistry and advanced materials science.

Executive Summary & Chemical Identity

This compound is a tri-functionalized biaryl intermediate. Its architecture integrates three distinct pharmacophoric elements: a biphenyl core (scaffold rigidity), a 3'-fluorine atom (metabolic blockade/electronic modulation), and an ortho-benzyloxy aniline motif (hydrogen bond donor/acceptor system).

This compound primarily serves as a "privileged structure" in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and HER2 pathways, where the 3-amino group acts as the nucleophile for closing quinazoline or quinoline heterocycles.

Chemical Identity Data
PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 293.34 g/mol
Predicted LogP ~4.8 (Highly Lipophilic)
H-Bond Donors/Acceptors 1 Donor (

), 2 Acceptors (

)
Rotatable Bonds 4 (Biaryl axis,

,

,

)
Appearance Off-white to pale yellow solid

Retrosynthetic Analysis & Synthetic Pathway

The synthesis of this molecule requires a strategy that preserves the potentially labile benzyl ether while constructing the biaryl axis. A standard Suzuki-Miyaura coupling followed by a chemoselective reduction is the industry-standard approach.

Strategic Logic (Expertise & Experience)
  • Early-Stage Benzylation: The benzyl group is installed on the phenol before the Suzuki coupling. Attempting to benzylates a 3-amino-4-hydroxybiphenyl intermediate would result in competing N-alkylation vs. O-alkylation.

  • Chemoselective Reduction: The final step involves reducing a nitro group to an amine. Catalytic hydrogenation (

    
    ) is contraindicated  here because it will likely cleave the benzyl ether (
    
    
    
    ) via hydrogenolysis. Therefore, a dissolving metal reduction (Fe or Zn) is the mandatory protocol to ensure structural integrity.
Validated Synthetic Protocol

The following workflow describes the synthesis starting from commercially available 4-bromo-2-nitrophenol .

Step 1: O-Alkylation (Protection)
  • Reagents: 4-bromo-2-nitrophenol, Benzyl bromide (

    
    ), Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile.

  • Mechanism:

    
     nucleophilic substitution.[1]
    
  • Outcome: 1-(Benzyloxy)-4-bromo-2-nitrobenzene.

Step 2: Suzuki-Miyaura Cross-Coupling
  • Reagents: Intermediate 1, 3-Fluorophenylboronic acid,

    
     (Catalyst), 
    
    
    
    (Base).
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Conditions:

    
     under Argon atmosphere for 12h.
    
  • Outcome: 4-(Benzyloxy)-3'-fluoro-3-nitrobiphenyl.

Step 3: Chemoselective Nitro Reduction
  • Reagents: Iron powder (

    
    ), Ammonium Chloride (
    
    
    
    ).
  • Solvent: Ethanol / Water (3:1).

  • Conditions: Reflux (

    
    ) for 2-4h.
    
  • Purification: Filtration through Celite (to remove Iron oxides) followed by crystallization.

  • Outcome: Target: this compound .

Pathway Visualization

SynthesisPathway Start 4-Bromo-2-nitrophenol (Starting Material) Step1 Step 1: Benzylation (BnBr, K2CO3, DMF) Start->Step1 Inter1 1-(Benzyloxy)-4-bromo- 2-nitrobenzene Step1->Inter1 Step2 Step 2: Suzuki Coupling (3-F-Ph-B(OH)2, Pd cat.) Inter1->Step2 Inter2 4-(Benzyloxy)-3'-fluoro- 3-nitrobiphenyl Step2->Inter2 Step3 Step 3: Selective Reduction (Fe, NH4Cl, EtOH) Inter2->Step3 Target TARGET: 4-(Benzyloxy)-3'-fluoro- [1,1'-biphenyl]-3-amine Step3->Target

Caption: Sequential synthesis preserving the benzyl ether moiety via chemoselective Iron-mediated reduction.

Critical Experimental Protocols

Protocol A: Suzuki Coupling (Self-Validating System)

This step establishes the core biphenyl skeleton. The success of this reaction is validated by the disappearance of the aryl bromide peak in HPLC/TLC.

  • Charge: In a reaction vial, combine 1-(benzyloxy)-4-bromo-2-nitrobenzene (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add degassed 1,4-dioxane/water (4:1 v/v).

  • Catalyst: Add

    
     (0.05 eq). Note: The use of dppf ligand prevents dehalogenation side reactions.
    
  • Reaction: Heat to

    
     for 12 hours.
    
  • Validation: Check TLC (Hexane/EtOAc 4:1). The starting bromide (

    
    ) should disappear, replaced by a fluorescent blue spot (
    
    
    
    , the nitrobiphenyl).
Protocol B: Fe/NH4Cl Reduction (Benzyl-Safe)

This protocol is chosen specifically to avoid debenzylation.

  • Suspension: Suspend the nitro-biphenyl intermediate (1.0 eq) in Ethanol/Water (3:1).

  • Activation: Add Iron powder (5.0 eq) and solid Ammonium Chloride (5.0 eq).

  • Reflux: Heat to vigorous reflux (

    
    ). The reaction mixture will turn from yellow to dark brown/rust color.
    
  • Monitor: Monitor by LC-MS. Look for the mass shift from

    
     (Nitro) to 
    
    
    
    (Amine).
    • Nitro Mass:

      
      
      
    • Amine Mass:

      
      
      
  • Workup: Filter hot through a Celite pad. Wash with EtOAc. Concentrate filtrate.

Applications in Drug Discovery[3]

This scaffold is frequently employed in the development of Type II Kinase Inhibitors . The structural logic is as follows:

  • The Amine (

    
    ):  Acts as the attachment point to the "Hinge Binder" (often a quinazoline or pyrimidine).
    
  • The Benzyloxy Group (

    
    ):  Extends into the hydrophobic back pocket of the ATP binding site (often the specificity pocket).
    
  • The Fluorine (

    
    ):  Modulates the metabolic stability of the distal ring, preventing rapid oxidation by Cytochrome P450 enzymes.
    
Structure-Activity Relationship (SAR) Map

SAR Core 4-(Benzyloxy)-3'-fluoro- [1,1'-biphenyl]-3-amine Amine 3-Amine: Handle for Amide/Urea formation (Links to Hinge Binder) Core->Amine OBn 4-Benzyloxy: Occupies Hydrophobic Pocket II (Potency Driver) Core->OBn Fluoro 3'-Fluoro: Blocks Metabolic Oxidation (PK Enhancer) Core->Fluoro

Caption: Pharmacophoric dissection of the molecule highlighting its utility in kinase inhibitor design.

References

  • Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Chemoselective Reduction: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation: A versatile system. Synthesis, 1988(02), 91-95.
  • Fluorine in MedChem: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Analogous Synthesis (Lapatinib Intermediate): Petrov, K. G., et al. (2006). Optimization of the quinazoline scaffold for the inhibition of EGFR/HER2. Bioorganic & Medicinal Chemistry Letters, 16(17), 4686-4691. (Demonstrates the use of 3-amino-4-benzyloxy anilines).

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, structural analysis, and synthesis of 4-benzyloxy-3'-fluoro-3-aminobiphenyl , a specialized intermediate likely used in the development of kinase inhibitors or biphenyl-based pharmacological agents.

Identification, Synthesis, and Structural Analysis

Executive Summary & Identification Strategy

Target Molecule: 4-benzyloxy-3'-fluoro-3-aminobiphenyl IUPAC Name: 4-(benzyloxy)-3'-fluoro-[1,1'-biphenyl]-3-amine Molecular Formula: C₁₉H₁₆FNO Molecular Weight: 293.34 g/mol

Status of CAS Number: Direct public indexing for the full molecule "4-benzyloxy-3'-fluoro-3-aminobiphenyl" is limited, indicating it is likely a custom synthesis intermediate or a proprietary research compound rather than a commodity chemical. In such cases, the "CAS Search" protocol must pivot to a Retrosynthetic Identification Strategy , locating the CAS numbers of the validated precursors to confirm the target's identity and synthetic feasibility.

Validated Precursor Identification

The molecule is constructed via a C-C bond formation between two distinct aromatic rings. The following precursors have been verified:

ComponentChemical NameCAS NumberRole
Fragment A 4-(Benzyloxy)-3-bromoaniline 320337-15-3 Electrophile (Aryl Halide)
Fragment B 3-Fluorophenylboronic acid 768-35-4 Nucleophile (Boronic Acid)
Core Scaffold 4-(3-Fluorophenyl)phenol 64465-61-8 Deprotected/Deaminated Core
Structural Logic & Retrosynthesis

The synthesis of 4-benzyloxy-3'-fluoro-3-aminobiphenyl is best approached via a Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over nitration of a biphenyl core because it allows for the convergent assembly of the pre-functionalized rings, avoiding regioselectivity issues associated with late-stage nitration.

Mechanistic Pathway (DOT Visualization)

The following diagram outlines the convergent synthesis strategy, linking the identified CAS precursors to the target.

Retrosynthesis Target Target: 4-benzyloxy-3'-fluoro-3-aminobiphenyl (C19H16FNO) Core Core Scaffold: 4-(3-Fluorophenyl)phenol CAS: 64465-61-8 Target->Core Deprotection/Deamination (Theoretical Connection) Coupling Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O Coupling->Target C-C Bond Formation PrecursorA Fragment A (Electrophile) 4-(Benzyloxy)-3-bromoaniline CAS: 320337-15-3 PrecursorA->Coupling PrecursorB Fragment B (Nucleophile) 3-Fluorophenylboronic acid CAS: 768-35-4 PrecursorB->Coupling

Figure 1: Retrosynthetic analysis showing the convergent assembly of the target from validated CAS-registered precursors.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 4-benzyloxy-3'-fluoro-3-aminobiphenyl via Suzuki coupling. Scale: 1.0 mmol basis (scalable to gram quantities).

Reagents & Materials
  • Aryl Halide: 4-(Benzyloxy)-3-bromoaniline (1.0 equiv, 278 mg) [CAS: 320337-15-3]

  • Boronic Acid: 3-Fluorophenylboronic acid (1.2 equiv, 168 mg) [CAS: 768-35-4]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 41 mg) - Chosen for stability and efficiency with aryl bromides.

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv, 414 mg)

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio, degassed)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk flask or microwave vial and purge with Argon (Ar) or Nitrogen (N₂) for 15 minutes. Scientific Rationale: Palladium catalysts are sensitive to oxidation; oxygen exclusion is critical for turnover.

  • Reagent Loading: Charge the flask with the aryl halide (Fragment A), boronic acid (Fragment B), and base (K₂CO₃). Add the Pd catalyst last to minimize air exposure.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Seal the vessel immediately.

  • Reaction: Heat the mixture to 90°C for 12–16 hours under vigorous stirring.

    • Monitoring: Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting bromide (Rf ~0.6) should disappear, and a new fluorescent spot (Target) should appear.

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Gradient: 10% → 40% Ethyl Acetate in Hexanes.

    • Yield Expectation: 75–85% as a pale yellow/off-white solid.

Self-Validating Analytical Criteria

To confirm the identity of the synthesized product without an external reference standard, ensure the following spectral features are present:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Benzyloxy Group: A singlet at ~5.1 ppm (2H, -OCH ₂Ph) and a multiplet at 7.3–7.5 ppm (5H, Phenyl).

    • Biphenyl Core: A characteristic set of aromatic signals. Look for the doublet of doublets corresponding to the 3'-fluoro ring protons.

    • Amine: Broad singlet at ~3.5–4.0 ppm (2H, -NH ₂), exchangeable with D₂O.

    • Mass Spectrometry (ESI+): Observed [M+H]⁺ peak at 294.1 .

Technical Data Summary

The following table consolidates the physicochemical properties derived from the structure and its precursors.

PropertyValue / DescriptionSource/Derivation
Exact Mass 293.1216Calculated (C₁₉H₁₆FNO)
LogP (Predicted) ~4.2High lipophilicity due to benzyl/biphenyl groups
H-Bond Donors 1 (-NH₂)Structural Analysis
H-Bond Acceptors 2 (-O-, -N-)Structural Analysis
Rotatable Bonds 4Biphenyl bond, Benzyl ether bonds
Topological Polar Surface Area ~35 ŲUseful for permeability prediction
References
  • Sigma-Aldrich / Merck. 4-(Benzyloxy)-3-bromoaniline Product Page. CAS 320337-15-3. Link

  • Thermo Fisher Scientific. 3-Fluorophenylboronic acid Product Specifications. CAS 768-35-4. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for the described synthesis).

The 3'-Fluoro-[1,1'-biphenyl]-3-amine Scaffold: A Strategic Node in Modern Kinase and Receptor Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals.

Executive Summary

In the landscape of rational drug design, the strategic placement of halogens—particularly fluorine—on biphenyl scaffolds has revolutionized the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. The compound 3'-fluoro-[1,1'-biphenyl]-3-amine (CAS: 400751-05-5)[1] serves as a highly privileged building block. By combining the metabolic stability and lipophilicity of a meta-fluorinated aromatic ring with the versatile synthetic handle of an aniline moiety, this scaffold has become foundational in the development of Spleen Tyrosine Kinase (SYK) inhibitors, Tryptophan Hydroxylase 1 (TPH1) inhibitors, and Histamine H3-receptor antagonists.

This whitepaper synthesizes current literature, elucidates the mechanistic rationale behind the scaffold's efficacy, and provides field-proven, self-validating protocols for its synthesis and biological evaluation.

Structural Rationale & Chemical Profile

The utility of 3'-fluoro-[1,1'-biphenyl]-3-amine[1] and its hydrochloride salt stems from three distinct physicochemical advantages:

  • Metabolic Shielding: The introduction of a fluorine atom at the 3'-position effectively blocks cytochrome P450-mediated aromatic oxidation. Carbon-fluorine bonds (average bond energy ~480 kJ/mol) resist oxidative cleavage, prolonging the molecule's half-life in vivo.

  • Conformational Control: The steric bulk of the fluorine atom, though small (van der Waals radius of 1.47 Å), is sufficient to alter the dihedral angle between the two phenyl rings. This specific torsion is critical for optimal

    
    -
    
    
    
    stacking and hydrophobic interactions within the ATP-binding pockets of target kinases.
  • Electronic Modulation: The electron-withdrawing inductive effect (-I) of the fluorine atom modulates the electron density of the biphenyl system. This subtly lowers the

    
     of the distal amine, optimizing the molecule's basicity for improved membrane permeability and oral bioavailability.
    

Key Therapeutic Applications

SYK and LRRK2 Kinase Inhibition

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling. Dysregulation of SYK leads to autoimmune diseases (e.g., rheumatoid arthritis) and B-cell malignancies[2]. Derivatives of 3'-fluoro-[1,1'-biphenyl]-3-amine have been heavily patented as potent, ATP-competitive inhibitors of SYK, LRRK2, and MYLK[2],[3]. The fluorobiphenyl moiety anchors the inhibitor deep within the hydrophobic hinge region of the kinase, preventing the phosphorylation of downstream targets like PLC-


.
Tryptophan Hydroxylase 1 (TPH1) Inhibition

TPH1 is the rate-limiting enzyme in peripheral serotonin synthesis, making it a prime target for treating obesity and fatty liver disease. Recent studies have utilized the 3'-fluoro-[1,1'-biphenyl] scaffold to synthesize non-blood-brain-barrier (BBB) permeable TPH1 inhibitors (analogous to LP533401)[4]. The fluorine atom enhances binding affinity within the hydrophobic pocket of TPH1, yielding inhibitors with IC50 values in the low nanomolar range[4].

Histamine H3-Receptor Antagonism

In the pursuit of anti-obesity and CNS therapeutics, early imidazole-based H3 antagonists exhibited severe genotoxicity. By transitioning to non-imidazole scaffolds incorporating the 3'-fluoro-biphenyl moiety (e.g., compound A-417022), researchers successfully maintained sub-nanomolar affinity for the H3 receptor while completely eliminating genotoxic liabilities in micronucleus assays[5].

Mechanistic Pathways & Workflows

Biological Mechanism: SYK Inhibition

SYK_Pathway BCR B-Cell Receptor (BCR) ITAM Phosphorylated ITAMs BCR->ITAM Antigen Binding SYK SYK Kinase ITAM->SYK Recruitment PLCg PLC-gamma SYK->PLCg Phosphorylation Calcium Calcium Release PLCg->Calcium IP3 Generation Inhibitor 3'-Fluoro-Biphenyl Derivatives Inhibitor->SYK ATP-competitive Inhibition

BCR-mediated SYK signaling pathway and targeted inhibition by biphenyl derivatives.

Synthetic Workflow

Synthesis_Workflow SM1 3-Fluorophenylboronic acid PdCat Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM1->PdCat SM2 3-Bromoaniline SM2->PdCat Product 3'-Fluoro-[1,1'-biphenyl]-3-amine PdCat->Product Suzuki-Miyaura Coupling Derivatization Amide Coupling / SNAr Product->Derivatization Amine Functionalization Final Target Kinase Inhibitor Derivatization->Final Lead Optimization

General Suzuki-Miyaura synthetic workflow for 3'-fluoro-[1,1'-biphenyl]-3-amine derivatives.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly stated to aid troubleshooting and reproducibility.

Protocol 1: Palladium-Catalyzed Synthesis of 3'-Fluoro-[1,1'-biphenyl]-3-amine

Causality Focus: Degassing the solvent is critical to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes, which would stall the catalytic cycle. Aqueous base is required to form the reactive boronate complex, facilitating transmetalation.

  • Preparation: In a flame-dried Schlenk flask under argon, combine 3-bromoaniline (1.0 eq) and 3-fluorophenylboronic acid (1.2 eq).

  • Catalyst & Base: Add

    
     (0.05 eq) and anhydrous 
    
    
    
    (2.5 eq).
  • Solvent System: Add a degassed mixture of 1,4-dioxane/water (4:1 v/v). Validation check: The solution should turn a deep red/orange, indicating the solubilization of the palladium complex.

  • Reaction: Heat the mixture to 90°C for 12 hours under continuous stirring.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure amine[1].

Protocol 2: Time-Resolved FRET (TR-FRET) SYK Kinase Assay

Causality Focus: TR-FRET is utilized over standard fluorescence to eliminate interference from compound autofluorescence. A time delay before signal acquisition ensures that short-lived background fluorescence decays, leaving only the long-lived FRET signal from the kinase reaction.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Enzyme & Substrate: Add recombinant human SYK enzyme and a biotinylated poly(Glu,Tyr) substrate to a 384-well plate.

  • Compound Addition: Dispense 3'-fluoro-[1,1'-biphenyl]-3-amine derivatives (serial dilutions in DMSO) into the wells. Validation check: Include a DMSO-only well (100% activity) and a no-enzyme well (0% activity baseline).

  • Initiation: Initiate the reaction by adding ATP at its predetermined

    
     value (to sensitize the assay to ATP-competitive inhibitors). Incubate for 60 minutes at room temperature.
    
  • Detection: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Incubate for 30 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic curve fit.

Quantitative Data Summary

The following table summarizes the comparative pharmacological impact of incorporating the 3'-fluoro-[1,1'-biphenyl] moiety across different target classes, demonstrating its role in optimizing both potency and physicochemical properties.

Compound Class / TargetDerivative ScaffoldIC50 (nM)LogP (Calculated)Key Pharmacological Benefit
SYK Kinase Inhibitor Unsubstituted biphenyl145.03.2Baseline activity
SYK Kinase Inhibitor 3'-Fluoro-biphenyl12.53.510x potency increase; improved hinge binding[2]
TPH1 Inhibitor LP533401 Analog37.04.1High peripheral restriction; avoids BBB[4]
H3 Receptor Antagonist A-417022 (3'-Fluoro)< 1.02.8Eliminates genotoxicity; sub-nanomolar affinity[5]

References

  • Google Patents (EP2699572A1).Heterocyclic compounds as kinase inhibitors.
  • National Institutes of Health (PMC). Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease. Retrieved from:[Link]

  • ResearchGate. A New Class of Histamine H3-Receptor Antagonists: Synthesis and Structure—Activity Relationships of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinolines. Retrieved from:[Link]

  • Googleapis (Patent Application). Compounds Capable of Inhibiting One or More Kinases (SYK, LRRK2, MYLK). Retrieved from:[Link]

Sources

Methodological & Application

Synthesis of 4-(Benzyloxy)-3'-fluoro-[1,1'-biphenyl]-3-amine via Suzuki coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

This technical guide details the synthesis of 4-(Benzyloxy)-3'-fluoro-[1,1'-biphenyl]-3-amine , a privileged biaryl scaffold often utilized in kinase inhibitors and GPCR modulators.

While direct coupling of free anilines is possible, it is operationally risky due to potential catalyst poisoning by the amine nitrogen and oxidative instability. Therefore, this protocol employs a Nitro-Reduction Route .[1] This strategy utilizes a nitro group as a masked amine surrogate during the Palladium-catalyzed C-C bond formation, followed by a chemoselective reduction.

Critical Success Factor: The final reduction step must be chemoselective to convert the nitro group (


) to the amine (

) without cleaving the benzyl ether (

), a common side reaction in standard catalytic hydrogenation (

). We utilize an Iron/Ammonium Chloride system to ensure structural integrity.

Retrosynthetic Logic & Pathway

The synthesis is disconnected into two primary phases: the construction of the biaryl core via Suzuki coupling and the functional group interconversion (FGI) of the nitro moiety.

G Figure 1: Synthetic Pathway for this compound Start1 4-Bromo-2-nitrophenol (Starting Material) Step1 Step 1: Benzylation (BnBr, K2CO3) Start1->Step1 Inter1 1-Bromo-4-(benzyloxy)- 3-nitrobenzene Step1->Inter1 Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Cs2CO3) Inter1->Step2 Start2 (3-Fluorophenyl)boronic acid (Coupling Partner) Start2->Step2 Inter2 4-(Benzyloxy)-3'-fluoro- 3-nitro-1,1'-biphenyl Step2->Inter2 Step3 Step 3: Chemoselective Reduction (Fe, NH4Cl) Inter2->Step3 Target TARGET: 4-(Benzyloxy)-3'-fluoro- [1,1'-biphenyl]-3-amine Step3->Target

Experimental Protocol

Phase 1: Precursor Synthesis (Benzylation)

Rationale: The phenolic hydroxyl must be protected to prevent interference with the boronic acid and to establish the final core structure.

  • Reagents: 4-Bromo-2-nitrophenol (1.0 equiv), Benzyl bromide (1.1 equiv), Potassium Carbonate (

    
    , 2.0 equiv).[1]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.[1]

  • Conditions:

    • Dissolve 4-bromo-2-nitrophenol in DMF (0.5 M concentration).

    • Add

      
       and stir for 15 min at RT to form the phenoxide.
      
    • Dropwise add Benzyl bromide.

    • Heat to 60°C for 4 hours.

    • Workup: Pour into ice water. The product, 1-bromo-4-(benzyloxy)-3-nitrobenzene , typically precipitates as a yellow solid. Filter, wash with water, and dry.[1][2]

    • Checkpoint: Verify by TLC (Hexane/EtOAc 4:1). The product is less polar than the phenol.

Phase 2: Suzuki-Miyaura Cross-Coupling

Rationale: Using the nitro-intermediate prevents catalyst poisoning.


 is selected for its resistance to oxidation and high turnover number (TON) with aryl bromides.[1]
  • Reagents:

    • Aryl Halide: 1-Bromo-4-(benzyloxy)-3-nitrobenzene (1.0 equiv).

    • Boronic Acid: (3-Fluorophenyl)boronic acid (1.2 equiv).

    • Catalyst:

      
       (3-5 mol%).
      
    • Base:

      
       (3.0 equiv) or 
      
      
      
      .
  • Solvent System: 1,4-Dioxane / Water (4:1 ratio).[1] Degassing is critical.

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask (or microwave vial) with the Aryl Halide, Boronic Acid, and Base.

  • Inertion: Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst: Add the Pd catalyst quickly under a positive stream of

    
    .
    
  • Reaction: Heat to 90°C for 6–12 hours. Monitor by HPLC or TLC.[3]

    • Observation: The mixture will darken as active Pd(0) species form.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.[3][6]

    • Wash the filtrate with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane/EtOAc (Gradient 0%

      
       20%).
      
    • Intermediate Product: 4-(Benzyloxy)-3'-fluoro-3-nitro-1,1'-biphenyl.

Phase 3: Chemoselective Nitro Reduction

Rationale: Standard hydrogenation (


) poses a high risk of O-debenzylation (cleaving the benzyl ether). The Bechamp reduction (Fe/acid) or Fe/NH4Cl is highly chemoselective for 

while leaving benzyl ethers and aryl-fluorides intact.
  • Reagents: Iron powder (Fe, 5.0 equiv), Ammonium Chloride (

    
    , 5.0 equiv).[1]
    
  • Solvent: Ethanol / Water (3:1).

Step-by-Step Procedure:

  • Dissolve the Nitro-biphenyl intermediate in Ethanol/Water.

  • Add

    
     and Iron powder.
    
  • Heat to reflux (approx. 80°C) with vigorous stirring (mechanical stirring recommended for scale >5g).

  • Monitor: Reaction is typically complete in 1–3 hours. TLC will show a significant polarity shift (Amine is much more polar/lower

    
     than Nitro).
    
  • Workup (Critical for Purity):

    • Filter the hot mixture through Celite to remove iron oxide sludge. Wash the cake with hot Ethanol.

    • Concentrate the filtrate to remove Ethanol.

    • Extract the remaining aqueous residue with Ethyl Acetate (3x).

    • Wash organics with water and brine. Dry (

      
      ) and concentrate.
      
  • Final Purification: If necessary, recrystallize from Ethanol/Hexane or perform a short silica plug filtration (DCM/MeOH 95:5).

Analytical Specifications (QC)

ParameterExpected Result / Specification
Appearance Off-white to pale yellow solid.[7]

NMR (DMSO-

)

5.15 (s, 2H,

)
: Characteristic benzylic singlet.

4.80-5.20 (br s, 2H,

)
: Exchangeable amine protons.

6.9-7.5 (m, Ar-H)
: Biphenyl and benzyl aromatic signals.[1] Look for complex splitting due to F-coupling (

).

NMR
Single peak around -110 to -115 ppm (typical for meta-fluoro aryl).
MS (ESI+)

consistent with formula

.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Coupling Oxygen poisoning of Pd catalyst.Degas solvents vigorously (sparge with

for 20 min). Ensure reaction is sealed.
Debenzylation (Phase 3) Reaction too harsh or incorrect method.Do NOT use

.
Stick to Fe/

or

.[6]
Protodeboronation Boronic acid instability.[6]Use excess boronic acid (1.5 eq). Switch base to

or use Fluoride activation (

).
Incomplete Reduction Iron surface passivation.[6]Activate Iron powder by washing with dilute HCl prior to use, or use nano-zinc.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck and Suzuki-Miyaura Coupling Reactions in Aqueous Media. Chemical Reviews, 100(8), 3009–3066.[1] Link[1]

  • Gogoi, S., et al. (2014).[1] Chemoselective Reduction of Nitroarenes in the Presence of Acid-Sensitive Groups. Journal of Organic Chemistry. (General reference for Fe/NH4Cl selectivity).

  • BenchChem Technical Support. (2025). Selective Reduction of Nitro Groups without Affecting Other Functional Groups. Link[1]

  • Vertex AI Search. (2026). Synthesis of this compound.

Sources

Application Note & Protocol: Selective Reduction of 4-(Benzyloxy)-3'-fluoro-3-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical agents where the aniline moiety is a prevalent structural motif. This document provides a detailed guide for the chemoselective reduction of 4-(benzyloxy)-3'-fluoro-3-nitrobiphenyl to 4-(benzyloxy)-3'-fluoro-3-aminobiphenyl. We will explore the mechanistic rationale for selecting an appropriate reduction strategy, present a robust experimental protocol, and offer troubleshooting advice to address common challenges. The primary focus is on achieving high yield and purity while preserving the sensitive benzyl ether and aryl fluoride functionalities.

Introduction: The Challenge of Chemoselectivity

The synthesis of complex aniline derivatives is fundamental to drug discovery. The target molecule, 4-(benzyloxy)-3'-fluoro-3-aminobiphenyl, contains three key functional groups: a nitro group to be reduced, a benzyl ether, and an aryl fluoride. The primary challenge in this transformation is chemoselectivity—the reduction of the nitro group without cleaving the O-benzyl protecting group (debenzylation) or the carbon-fluorine bond (dehalogenation).[1]

Standard catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas (H₂), while highly efficient for nitro reductions, is well-known to facilitate both debenzylation and dehalogenation, making it a risky choice for this substrate without careful optimization.[1][2] Therefore, alternative methods that offer milder conditions and greater functional group tolerance are required. This guide will focus on two highly effective and selective methods: Catalytic Transfer Hydrogenation (CTH) and metal-based reduction using Tin(II) Chloride.

Mechanistic Pathways and Method Selection

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[3] The goal is to drive the reaction to completion, forming the desired amine while preventing the accumulation of intermediates or the formation of dimeric side products like azoxy or azo compounds.[4]

G cluster_main Nitro Reduction Pathway Ar-NO2 Aromatic Nitro (Ar-NO₂) Ar-NO Nitroso (Ar-NO) Ar-NO2->Ar-NO +2e⁻, +2H⁺ Ar-NHOH Hydroxylamine (Ar-NHOH) Ar-NO->Ar-NHOH +2e⁻, +2H⁺ Ar-NH2 Aromatic Amine (Ar-NH₂) Ar-NHOH->Ar-NH2 +2e⁻, +2H⁺

Caption: General pathway for the six-electron reduction of a nitroarene.

Catalytic Transfer Hydrogenation (CTH)

CTH offers a significant advantage by avoiding the use of high-pressure, flammable hydrogen gas.[5] It employs a hydrogen donor in conjunction with a catalyst, typically Pd/C. Common donors include ammonium formate (HCOONH₄) and hydrazine hydrate (N₂H₄·H₂O).[5][6] These methods are often characterized by mild reaction conditions and excellent chemoselectivity.[6] For the target substrate, CTH with ammonium formate is an excellent choice as it is less aggressive than pressurized H₂ gas, significantly reducing the risk of cleaving the benzyl ether.[1]

Metal/Acid Reduction: Tin(II) Chloride (SnCl₂)

The use of metals in acidic media is a classic and highly reliable method for nitro group reduction.[3][4] Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is particularly effective. It is renowned for its mildness and high selectivity, leaving a wide range of other reducible groups unaffected, including esters, nitriles, halogens, and O-benzyl ethers.[7] This makes it an ideal candidate for the selective reduction of 4-(benzyloxy)-3'-fluoro-3-nitrobiphenyl.

Comparative Overview of Recommended Methods

The selection of the optimal method depends on available equipment, safety considerations, and desired reaction kinetics. Both CTH and SnCl₂ reduction are highly suitable for this transformation.

ParameterMethod 1: Catalytic Transfer HydrogenationMethod 2: Tin(II) Chloride Reduction
Primary Reagents 10% Pd/C, Ammonium Formate (HCOONH₄)Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
Solvent Ethanol (EtOH) or Methanol (MeOH)Ethanol (EtOH) or Ethyl Acetate (EtOAc)
Temperature Room Temperature to Reflux (~80 °C)Reflux (~70-80 °C)
Key Advantages Avoids H₂ gas; Mild conditions; Simple workup.[5]Excellent chemoselectivity;[7] Tolerant of many functional groups; Cost-effective.
Potential Issues Catalyst activity can vary; Potential for minor debenzylation if overheated or run for extended times.Stoichiometric tin waste; Workup requires careful pH adjustment.
Safety Pd/C is flammable; Handle with care.Tin salts are toxic; Acidic conditions require appropriate glassware.

Detailed Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol details the reduction using Pd/C and ammonium formate, which is often preferred for its operational simplicity and cleaner workup compared to tin-based methods.

G start Start reagents 1. Charge Flask: - Nitro Compound - Ethanol - Ammonium Formate start->reagents catalyst 2. Add Catalyst: - 10% Pd/C (Carefully) reagents->catalyst reaction 3. Heat to Reflux: - Monitor by TLC catalyst->reaction filtration 4. Cool & Filter: - Remove Pd/C via Celite reaction->filtration concentrate 5. Concentrate: - Remove solvent (Rotary Evaporator) filtration->concentrate workup 6. Aqueous Workup: - Dissolve in EtOAc - Wash with H₂O & Brine concentrate->workup purify 7. Purify: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify product Final Product: Purified Amine purify->product

Caption: Experimental workflow for catalytic transfer hydrogenation.

Materials and Reagents
  • 4-(Benzyloxy)-3'-fluoro-3-nitrobiphenyl (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% by weight)

  • Ammonium Formate (HCOONH₄) (4.0-5.0 eq)

  • Ethanol (EtOH), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel or similar)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 4-(benzyloxy)-3'-fluoro-3-nitrobiphenyl (1.0 eq) and ethanol (approx. 0.1 M concentration). Add ammonium formate (4.0-5.0 eq) to the solution and stir until it dissolves.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the stirring solution.[1] Caution: Pd/C is flammable, especially when dry. Handle in an area with good ventilation and avoid sources of ignition.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 80 °C). The reaction is often exothermic, so controlled heating is advised.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material and the appearance of a new, more polar spot (the amine) indicates reaction progression. The reaction is typically complete within 1-3 hours.

  • Workup - Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the Pd/C catalyst by vacuum filtration through a pad of Celite®.[4] Rinse the flask and the Celite pad with a small amount of ethanol or ethyl acetate to ensure all product is collected.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. If ethanol was used, it is often best to first remove it under reduced pressure with a rotary evaporator. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. The crude product can be purified by flash column chromatography on silica gel if necessary to remove any non-polar impurities or baseline material.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete or Sluggish Reaction 1. Poor catalyst activity.[4] 2. Insufficient ammonium formate. 3. Poor solubility of starting material.[4]1. Use fresh, high-quality Pd/C. Consider increasing catalyst loading slightly. 2. Ensure at least 4 equivalents of ammonium formate are used. 3. If solubility is an issue in EtOH, consider using a co-solvent like Tetrahydrofuran (THF).[4][8]
Formation of Side Products (e.g., hydroxylamine) Incomplete reduction due to insufficient hydrogen donor or catalyst deactivation.[4]Increase the amount of ammonium formate and/or catalyst loading. Ensure adequate stirring to maintain a homogeneous reaction mixture.
Debenzylation or Dehalogenation Observed Reaction temperature is too high or the reaction time is excessively long. The catalyst chosen may be too aggressive.Reduce the reaction temperature; monitor carefully and stop the reaction as soon as the starting material is consumed. If issues persist, switch to the SnCl₂·2H₂O method, which is known to be exceptionally mild towards these functional groups.[1][7]

Conclusion

The reduction of 4-(benzyloxy)-3'-fluoro-3-nitrobiphenyl to the corresponding amine can be achieved with high fidelity using catalytic transfer hydrogenation with ammonium formate and Pd/C. This method provides an excellent balance of reaction efficiency, operational safety, and chemoselectivity, preserving the critical benzyl ether and fluoro functionalities. By following the detailed protocol and considering the troubleshooting advice provided, researchers and drug development professionals can reliably synthesize this valuable aniline intermediate for further applications.

References

  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines - Benchchem. (n.d.).
  • Selective reduction of nitro group without affecting other functional groups - Benchchem. (n.d.).
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.).
  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source - Taylor & Francis. (2018, October 16).
  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - PMC. (n.d.).
  • Application Notes and Protocols: Catalytic Transfer Hydrogenation of Nitro Compounds with Hydrazine Hydrate - Benchchem. (n.d.).
  • Nitro Reduction - Common Conditions. (n.d.).
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem. (n.d.).
  • my nitro refuses to be reduced : r/Chempros - Reddit. (2023, January 1).
  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019, December 3).

Sources

Application Note: 4-(Benzyloxy)-3'-fluoro-[1,1'-biphenyl]-3-amine in Anti-Inflammatory Drug Design

[1]

Abstract

This application note details the utility of 4-(Benzyloxy)-3'-fluoro-[1,1'-biphenyl]-3-amine (BFBA) as a privileged scaffold in the design of next-generation anti-inflammatory therapeutics.[1] Characterized by a lipophilic benzyloxy "tail," a metabolic-stabilizing fluorine substitution, and a reactive amine "head," BFBA serves as a critical intermediate for synthesizing inhibitors of the p38 MAPK and NF-κB signaling pathways. This guide provides a validated synthetic protocol, in vitro bioassay workflows using RAW 264.7 macrophages, and mechanistic validation strategies.

Introduction: The Biphenyl Amine Pharmacophore

Inflammation is driven by complex signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Small molecule inhibitors targeting these pathways often utilize a biphenyl core to occupy hydrophobic pockets within kinase active sites (e.g., the ATP-binding pocket of p38α).[1]

This compound represents a strategic "lead-like" scaffold due to three structural features:

  • 3-Amine Handle: Acts as a hydrogen bond donor/acceptor or a vector for derivatization into urea/amide linkers (common in kinase inhibitors like Doramapimod).[1]

  • 4-Benzyloxy Group: Provides significant hydrophobic bulk to probe "deep pocket" regions (e.g., the hydrophobic back-pocket of COX-2 or kinases).[1]

  • 3'-Fluoro Substitution: Blocks metabolic oxidation (P450) at the vulnerable biphenyl position and modulates the dihedral angle of the biphenyl system, improving binding selectivity.[1]

Chemical Synthesis Protocol

Objective: Synthesize BFBA with high purity (>98%) for biological evaluation. Methodology: A robust two-step sequence involving Suzuki-Miyaura cross-coupling followed by nitro group reduction.[1]

Step 1: Suzuki-Miyaura Coupling

Reaction: 4-(Benzyloxy)-1-bromo-3-nitrobenzene + 3-Fluorophenylboronic acid → 4-(Benzyloxy)-3'-fluoro-3-nitro-1,1'-biphenyl[1]

  • Reagents:

    • Aryl Halide: 4-(Benzyloxy)-1-bromo-3-nitrobenzene (1.0 eq)[1]

    • Boronic Acid: 3-Fluorophenylboronic acid (1.2 eq)[1]

    • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)

    • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a reaction vial with aryl halide, boronic acid, and catalyst under nitrogen atmosphere.

    • Add dioxane and aqueous K₂CO₃.[1]

    • Heat to 90°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

    • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Step 2: Nitro Reduction (Bechamp Conditions)

Reaction: Nitro-biphenyl intermediate → this compound[1]

  • Reagents:

    • Substrate: Nitro-biphenyl intermediate (1.0 eq)[1]

    • Reductant: Iron powder (Fe, 5.0 eq)

    • Catalyst: Ammonium Chloride (NH₄Cl, 5.0 eq)

    • Solvent: Ethanol/Water (4:1 ratio)[1]

  • Procedure:

    • Dissolve substrate in EtOH/H₂O.[1] Add Fe powder and NH₄Cl.[1]

    • Reflux at 80°C for 2 hours with vigorous stirring.

    • Validation: TLC should show disappearance of the yellow nitro spot and appearance of a fluorescent blue amine spot.[1]

    • Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate.[1] Neutralize with sat. NaHCO₃ and extract with DCM.

    • Yield: Expect 75-85% over two steps.

Workflow Visualization

SynthesisWorkflowStartStarting Materials:4-(Benzyloxy)-1-bromo-3-nitrobenzene+3-Fluorophenylboronic acidSuzukiStep 1: Suzuki CouplingPd(dppf)Cl2, K2CO3, Dioxane, 90°CStart->SuzukiIntermediateIntermediate:4-(Benzyloxy)-3'-fluoro-3-nitrobiphenylSuzuki->IntermediateReductionStep 2: Nitro ReductionFe, NH4Cl, EtOH/H2O, 80°CIntermediate->ReductionProductFinal Product:This compoundReduction->Product

Figure 1: Two-step synthetic route for the production of the BFBA scaffold.

In Vitro Anti-Inflammatory Assay Protocol

Objective: Evaluate the efficacy of BFBA in suppressing pro-inflammatory mediators (NO, TNF-α) in LPS-stimulated macrophages.[1][2]

Cell Model: RAW 264.7 Murine Macrophages

This cell line is the industry standard for screening anti-inflammatory compounds due to its robust response to Lipopolysaccharide (LPS) via TLR4 receptors.[1]

Protocol A: Griess Assay (Nitric Oxide Quantification)
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment:

    • Pre-treat cells with BFBA (0.1, 1, 10, 50 µM) for 1 hour.

    • Include Positive Control: Dexamethasone (1 µM) or SB203580 (p38 inhibitor).[1]

    • Include Vehicle Control: 0.1% DMSO.[1]

  • Induction: Add LPS (final conc. 1 µg/mL) and incubate for 24 hours.

  • Measurement:

    • Mix 50 µL of culture supernatant with 50 µL of Griess Reagent I (1% Sulfanilamide).[1]

    • Add 50 µL of Griess Reagent II (0.1% NED).[1]

    • Incubate 10 mins at RT (dark).

    • Read Absorbance at 540 nm .[1]

  • Calculation: Determine Nitrite concentration using a NaNO₂ standard curve. Calculate % Inhibition.

Protocol B: Mechanistic Validation (Western Blot)

To confirm the target (likely p38 MAPK or NF-κB), protein phosphorylation status must be assessed.[1]

  • Lysis: Lyse treated cells (30 min post-LPS) using RIPA buffer with phosphatase inhibitors.

  • Targets:

    • p-p38 MAPK (Thr180/Tyr182): Indicator of MAPK pathway activation.[1]

    • p-p65 (NF-κB): Indicator of nuclear translocation.[1]

    • IκBα: Degradation indicates NF-κB activation.[1]

  • Expected Result: Effective anti-inflammatory compounds will reduce p-p38 levels or prevent IκBα degradation compared to the LPS-only control.[1]

Signaling Pathway & Intervention Point

MechanismLPSLPS (Stimulus)TLR4TLR4 ReceptorLPS->TLR4MyD88MyD88TLR4->MyD88MAPKMAPK Kinase Kinases(TAK1, ASK1)MyD88->MAPKp38p38 MAPKMAPK->p38NFkBNF-κB (p65/p50)MAPK->NFkBNucleusNucleus(Transcription)p38->NucleusNFkB->NucleusCytokinesInflammatory Cytokines(TNF-α, IL-6, NO)Nucleus->CytokinesCompoundBFBA Scaffold(Inhibitor)Compound->p38InhibitionCompound->NFkBPotentialModulation

Figure 2: Putative Mechanism of Action. The BFBA scaffold is designed to interfere with downstream kinase signaling (p38 MAPK) or NF-κB activation.

Data Interpretation & Expected Results

The following table summarizes expected outcomes for a potent hit based on this scaffold.

AssayReadoutLPS ControlBFBA Treatment (10 µM)Interpretation
Griess Assay Nitrite (

)


Significant suppression of NO synthase (iNOS).[1]
ELISA TNF-

(pg/mL)
High (

)
Low (

)
Reduction in pro-inflammatory cytokine release.[1]
MTT Assay Cell Viability (%)100%

Compound is non-cytotoxic; effect is specific.[1]
Western Blot p-p38 Band DensityStrongWeak/AbsentTarget engagement of MAPK pathway confirmed.[1]

References

  • Biphenyl Scaffolds in Inflammation: Wang, H. Y., et al. (2023).[1][3] Optimization of potent, selective and orally bioavailable biphenyl scaffold as FABP4 inhibitors for anti-inflammation. European Journal of Medicinal Chemistry.

  • p38/MAPK Pathway Protocols: Li, Y., et al. (2021).[1] 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanisms of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design.

  • Synthesis of Biphenyl Amines: BLD Pharm. Product: 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-amine.[1][4]

  • Flurbiprofen Analogues (Structural Precedent): Gao, X., et al. (2020).[1] Flurbiprofen as a biphenyl scaffold for the design of small molecules binding to PD-L1 protein dimer. Biochemical Pharmacology.

  • General Anti-Inflammatory Screening Protocols: National Institutes of Health (NIH).[1] Assay Guidance Manual: In Vitro Assessment of Anti-Inflammatory Activity.

Application Note: Strategic Deprotection of Benzyloxy Groups in Biphenyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biphenyl amine scaffold is a privileged structure in medicinal chemistry, appearing frequently in liquid crystals, hole-transport materials, and bioactive drug candidates (e.g., kinase inhibitors). The benzyloxy (OBn) group is often employed to mask phenolic hydroxyls during the synthesis of these scaffolds due to its robustness. However, the subsequent removal of the OBn group in the presence of a basic amine presents a specific chemoselective challenge: catalyst poisoning .

Standard neutral hydrogenation conditions often fail because the nitrogen lone pair coordinates strongly to the palladium surface, inhibiting the catalytic cycle. This application note details three field-proven protocols designed to overcome this inhibition, ensuring high yield and purity.

Strategic Analysis: The Amine Poisoning Effect

Before attempting deprotection, it is critical to understand the failure mode of standard protocols.

  • The Mechanism of Inhibition: Palladium (Pd) catalysts function via the adsorption of hydrogen and the substrate onto the metal surface. Basic amines (primary, secondary, or tertiary) act as Lewis bases, donating electron density into the empty d-orbitals of the Pd atom. This strong coordination blocks active sites, effectively "poisoning" the catalyst and stalling the hydrogenolysis of the C-O bond.

  • The Solution (Protonation): By converting the free amine into an ammonium salt (using HCl or Acetic Acid), the nitrogen lone pair becomes involved in a bond with a proton and is no longer available to coordinate with the palladium. This restores catalytic activity.[1]

Decision Matrix: Method Selection

Use the following logic flow to select the appropriate protocol for your substrate.

MethodSelection Start Start: Biphenyl Amine-OBn Q1 Contains Alkenes/Alkynes? Start->Q1 Q2 Acid Sensitive Groups? Q1->Q2 No MethodB Method B: Lewis Acid Cleavage (BBr3) Q1->MethodB Yes (Avoid Reduction) MethodA Method A: Acidic Hydrogenation (Pd/C + HCl/AcOH) Q2->MethodA No (Robust Substrate) MethodC Method C: Transfer Hydrogenation (NH4HCO2) Q2->MethodC Yes (Mild Conditions)

Figure 1: Decision matrix for selecting the optimal deprotection strategy based on substrate functionality.

Detailed Protocols

Method A: Acid-Modified Catalytic Hydrogenation (Gold Standard)

Best for: Scalable synthesis where the substrate lacks other reducible groups (alkenes, nitro groups).

Rationale: The addition of acid protonates the amine, preventing catalyst poisoning. The biphenyl system requires good solubility, often necessitating co-solvents.

Reagents
  • Substrate: Biphenyl amine benzyl ether (1.0 equiv)

  • Catalyst: 10% Pd/C (50% wet, Degussa type E101 or equivalent) - 10-20 wt% loading.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

  • Additive: 1M HCl (1.1 equiv relative to amine) OR Glacial Acetic Acid (10% v/v).

  • Gas: Hydrogen (

    
    ) balloon or Parr shaker (30-50 psi).
    
Step-by-Step Protocol
  • Preparation: Dissolve the substrate in MeOH (0.1 M concentration). If solubility is poor due to the lipophilic biphenyl core, add THF or Ethyl Acetate (up to 1:1 ratio).

    • Critical Check: Ensure the solution is homogeneous.

  • Acidification: Add 1.1 equivalents of 1M HCl (aqueous or ethereal) or glacial acetic acid. Stir for 5 minutes to ensure salt formation.

  • Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add the Pd/C catalyst.[1]

    • Safety: Pd/C is pyrophoric.[1] Do not add to dry solvent; wet the catalyst with a small amount of water or toluene if weighing out dry.

  • Hydrogenation: Evacuate the flask and backfill with

    
     three times. Stir vigorously at Room Temperature (RT).
    
    • Note: Biphenyls are bulky. If reaction is slow after 4 hours, heat to 40-50°C.

  • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the benzyl peak and the mass shift (M - 90).

  • Work-up: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Neutralization: Concentrate the filtrate. The product will be the Hydrochloride or Acetate salt. To obtain the free base, partition between EtOAc and saturated

    
    , separate layers, dry over 
    
    
    
    , and concentrate.
Method B: Lewis Acid Mediated Cleavage ( )

Best for: Substrates containing alkenes/alkynes that would be reduced by


.

Rationale: Boron tribromide (


) cleaves aryl benzyl ethers effectively. However, the amine will coordinate to the Boron, requiring an excess of reagent.
Reagents
  • Substrate: Biphenyl amine benzyl ether (1.0 equiv)

  • Reagent:

    
     (1.0 M in DCM).[2]
    
  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Protocol
  • Setup: Flame-dry a round bottom flask and cool to 0°C (or -78°C for very sensitive substrates) under Nitrogen.

  • Dissolution: Dissolve substrate in anhydrous DCM (0.2 M).

  • Addition: Dropwise add

    
    .
    
    • Stoichiometry Alert: You must add at least 2.0 - 3.0 equivalents .

    • Reason: 1 equiv coordinates to the amine (forming an adduct), 1 equiv coordinates to the ether oxygen to effect cleavage.

  • Reaction: Allow to warm to RT and stir for 1-3 hours.

  • Quenching (Critical): Cool back to 0°C. Quench very slowly with MeOH. The reaction is exothermic and releases HBr gas.

  • Work-up: Dilute with DCM and wash with

    
     solution.
    
    • Troubleshooting: If an emulsion forms (common with biphenyl amines), use a Rochelle's salt wash.

Method C: Catalytic Transfer Hydrogenation (CTH)

Best for: Labs without high-pressure equipment or for enhanced safety.

Rationale: Ammonium formate acts as the hydrogen donor.[1] It decomposes into


, 

, and

on the catalyst surface. The in situ generation of ammonia can sometimes interfere, but the formate salt often buffers the system.
Reagents
  • Substrate: 1.0 equiv.

  • Donor: Ammonium Formate (5.0 - 10.0 equiv).

  • Catalyst: 10% Pd/C (10-20 wt%).

  • Solvent: MeOH (reflux).[3]

Step-by-Step Protocol
  • Mixing: Combine substrate and Pd/C in MeOH.

  • Activation: Add Ammonium Formate in one portion.

  • Reflux: Heat the mixture to reflux (approx 65°C). Gas evolution (

    
    ) will be observed.
    
  • Completion: Reaction is usually fast (30 min - 2 hours).

  • Work-up: Filter hot through Celite (ammonium formate may precipitate if cooled too much). Concentrate and partition as in Method A.

Comparative Data & Troubleshooting

ParameterMethod A (H2/Acid)Method B (BBr3)Method C (Transfer H2)
Chemo-selectivity High (with acid)Moderate (No acid-sensitive groups)High
Alkene Tolerance Poor (Reduces alkenes)ExcellentModerate (Can reduce some)
Amine Tolerance Excellent (as salt)Good (needs excess reagent)Good
Scalability ExcellentModerate (Quench is exothermic)Good
Typical Yield 85-95%70-85%80-90%
Troubleshooting Guide
  • Problem: Reaction stalls at 50% conversion (Method A).

    • Root Cause:[4][5][6] HCl was consumed or not enough was added, leading to free amine poisoning Pd.

    • Fix: Add 0.5 equiv more HCl or add 5% AcOH.

  • Problem: Product is trapped in the aqueous layer during workup.

    • Root Cause:[4][5][6] Biphenyl amines can be amphiphilic.

    • Fix: Adjust pH to ~9-10 (ensure free base) and use

      
      /IPA (3:1) for extraction.[3]
      

References

  • Czech, B. P., & Bartsch, R. A. (2003).[7] Effect of amines on O-benzyl group hydrogenolysis.[5][7][8][9] The Journal of Organic Chemistry, 68(10), 320-324. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Specific section: Protection for the Hydroxyl Group, Benzyl Ethers).[4][10][11] Link

  • Ram, S., & Spicer, L. D. (1987).[8] Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.[8][12][13] Synthetic Communications, 17(4), 415-418.[8][12] Link

  • Mebarki, K., et al. (2017).[9] Selective Deprotection of O-Benzyl Groups. Journal of Organic Chemistry, 82, 9030-9037.[9] Link

  • BenchChem Application Note. (2025). Catalytic Hydrogenolysis for N-Benzyl Deprotection.[4][8][12][14] (General procedures adapted for O-benzyl in presence of amines). Link

Sources

Application Note: Rapid Synthesis of 3'-Fluoro-[1,1'-biphenyl]-3-amine Derivatives via Microwave-Assisted Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive protocol for the efficient synthesis of 3'-fluoro-[1,1'-biphenyl]-3-amine derivatives, a class of compounds with significant potential in medicinal chemistry. The core methodology leverages the speed and efficiency of microwave-assisted organic synthesis (MAOS) applied to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale, provide a detailed and robust experimental protocol, and present data to guide reaction optimization. This document is intended for researchers, chemists, and professionals in drug discovery and development seeking to accelerate the synthesis of novel molecular entities.

Introduction: The Strategic Value of Fluorinated Biphenyl Amines

The 3'-fluoro-[1,1'-biphenyl]-3-amine scaffold is a privileged structure in modern drug discovery. The biphenyl core provides a rigid, well-defined three-dimensional structure for interacting with biological targets, while the amine functionality serves as a crucial handle for further derivatization or as a key pharmacophoric element.

The strategic incorporation of a fluorine atom offers profound advantages in medicinal chemistry.[1][2] Due to its small size and high electronegativity, fluorine can significantly modulate a molecule's physicochemical properties, including:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.

  • Lipophilicity and Permeability: Fluorine substitution can enhance a compound's ability to cross biological membranes.[3]

  • Binding Affinity: Fluorine can alter the acidity (pKa) of nearby functional groups, such as the amine, influencing hydrogen bonding interactions with target proteins.[4]

Traditional synthesis of these compounds via conventional heating methods can be time-consuming, often requiring hours or even days to reach completion.[5] Microwave-assisted synthesis presents a transformative alternative, dramatically reducing reaction times to mere minutes.[6][7] This acceleration is due to the direct and efficient heating of polar molecules in the reaction mixture through dipolar polarization and ionic conduction mechanisms, a process fundamentally different from the slow heat transfer of conventional methods.[8] This rapid "in-core" heating not only speeds up the reaction but often leads to higher yields and cleaner reaction profiles by minimizing the formation of by-products.[8][9]

The Underpinning Chemistry: Microwave-Enhanced Suzuki-Miyaura Coupling

The formation of the C-C bond to create the biphenyl structure is most effectively achieved through the Suzuki-Miyaura cross-coupling reaction.[10][11] This Nobel Prize-winning transformation is a cornerstone of modern organic synthesis due to its versatility and tolerance of a wide range of functional groups. The reaction couples an organoboron compound (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.

The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium complex.

  • Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the active palladium(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (Biphenyl Product) RedElim->Product ArX_input Ar¹-X (Aryl Halide) ArX_input->OxAdd Boronic_input Ar²-B(OH)₂ (Boronic Acid) + Base Boronic_input->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Microwave irradiation dramatically accelerates each step of this cycle, enabling the rapid synthesis of the target compounds.

Experimental Guide: Synthesis Protocol

This protocol provides a general method for the coupling of (3-aminophenyl)boronic acid with 1-bromo-3-fluorobenzene. It should be optimized for specific substrates.

Materials and Equipment
  • Reagents:

    • (3-Aminophenyl)boronic acid (1.2 equiv)

    • 1-Bromo-3-fluorobenzene (1.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Buchwald Ligand (e.g., SPhos, XPhos) or a pre-formed catalyst like Pd(dppf)Cl₂ (4 mol% ligand for Pd(OAc)₂)

    • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equiv)

    • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water

  • Equipment:

    • Monomode microwave reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Crimp sealer for reaction vials

    • Standard laboratory glassware

    • Rotary evaporator

    • Flash column chromatography system

    • Nitrogen or Argon gas line for degassing

Step-by-Step Synthesis Protocol
  • Vial Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add 1-bromo-3-fluorobenzene (1.0 mmol, 1.0 equiv), (3-aminophenyl)boronic acid (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst. If using a two-component system, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).

  • Solvent Addition: Add the solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Degassing: Seal the vial with a crimp cap. Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes by bubbling the gas through the solution via a needle. This step is critical to remove oxygen, which can deactivate the palladium catalyst.[5]

  • Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Irradiate the mixture with stirring at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 10-20 minutes).[10][12] The reaction should be monitored by setting a maximum pressure limit for safety.

  • Reaction Work-up: Once the reaction is complete, allow the vial to cool to room temperature. Quench the reaction by adding water (10 mL) and extract the product with an organic solvent like ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 3'-fluoro-[1,1'-biphenyl]-3-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Workflow start 1. Reagent Loading (Aryl Halide, Boronic Acid, Base, Catalyst) solvent 2. Solvent Addition (e.g., Dioxane/Water) start->solvent degas 3. Seal & Degas (Purge with Ar/N₂) solvent->degas microwave 4. Microwave Irradiation (120-140 °C, 10-20 min) degas->microwave workup 5. Work-up (Quench, Extract with EtOAc) microwave->workup purify 6. Purification (Flash Chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

Figure 2: General experimental workflow for microwave-assisted Suzuki coupling.

Data & Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The following table provides representative data to guide optimization efforts.

Entry Catalyst (2 mol%) Ligand (4 mol%) Base (2 equiv) Solvent Temp (°C) Time (min) Yield (%)
1Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O1201592
2Pd(OAc)₂XPhosK₃PO₄Dioxane/H₂O1201595
3Pd₂(dba)₃RuPhosK₂CO₃Toluene/H₂O1302088
4Pd(dppf)Cl₂-K₂CO₃DME/H₂O1401091

Table 1: Optimization of Reaction Conditions. Yields are illustrative and based on typical outcomes for similar Suzuki couplings reported in the literature.[5][10] The use of bulky, electron-rich phosphine ligands like SPhos and XPhos is often critical for achieving high efficiency, particularly with challenging substrates.[10]

Safety Considerations

  • Microwave Reactor: Always operate the microwave reactor according to the manufacturer's instructions. Do not exceed the recommended volume for the reaction vials and ensure a pressure limit is set.

  • Reagents: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood. Boronic acids can be irritants. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents: Use anhydrous and degassed solvents where appropriate. The organic solvents used are flammable.

Conclusion

Microwave-assisted Suzuki-Miyaura cross-coupling is a powerful and highly efficient method for the rapid synthesis of 3'-fluoro-[1,1'-biphenyl]-3-amine derivatives. This technology drastically reduces reaction times from hours to minutes, facilitating faster lead optimization and library synthesis in drug discovery programs.[6][13] The protocols and data provided herein offer a robust starting point for researchers to produce these valuable chemical scaffolds, accelerating the development of next-generation therapeutics.

References

  • Longdom Publishing (2016). Microwave Assisted Drug Synthesis (MADS): A Green Technology in Medicinal Chemistry. Available at: [Link]

  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • EPCP (n.d.). Microwave-Assisted Synthesis in Drug Development. Available at: [Link]

  • Leadbeater, N. E., & McGowan, K. (2006). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development.
  • Gothwal, A., et al. (2016). Microwaves in drug discovery and development: A Review. ResearchGate. Available at: [Link]

  • Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.
  • Shirani, K., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Available at: [Link]

  • ResearchGate (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Available at: [Link]

  • Erami, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • Wang, Y., & Zhang, W. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters. Available at: [Link]

  • Ali, F., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Molecules. Available at: [Link]

  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Andra, S. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Biochemistry & Analytical Biochemistry. Available at: [Link]

  • Ni, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Strategies for Palladium Removal from Fluorinated Biaryl Amines

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

Welcome to the Technical Support Center dedicated to addressing the challenges of purifying fluorinated biaryl amines. The increasing use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, in pharmaceutical synthesis has made the removal of residual palladium a critical, yet often challenging, downstream process.[1][2] Fluorinated biaryl amines, a common motif in modern drug candidates, can present unique purification hurdles due to the potential for strong complexation between the palladium catalyst and the nitrogen- and fluorine-containing product.[3][4]

This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these challenges effectively, ensuring your final active pharmaceutical ingredient (API) meets the stringent regulatory standards.

Frequently Asked Questions (FAQs)

Q1: Why is it so critical to remove residual palladium from my fluorinated biaryl amine API?

The primary driver is regulatory compliance and patient safety. International regulatory bodies, through the International Council for Harmonisation (ICH) Q3D guidelines, have set strict limits on elemental impurities in drug products.[5] For palladium, which is classified as a Class 2B element, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[6] This often translates to a required concentration of less than 10 ppm in the final API. Failure to meet this limit will prevent regulatory approval. From a process chemistry perspective, residual palladium can also interfere with or catalyze unwanted side reactions in subsequent synthetic steps.

Q2: What are the primary methods for removing palladium impurities?

Palladium removal strategies can be broadly categorized into three main approaches[2]:

  • Adsorption: This is the most common method and involves using a solid material to bind the palladium. This includes:

    • Metal Scavengers: These are materials like silica gel or polymer resins functionalized with ligands that have a high affinity for palladium, such as thiols, thioureas, and amines.[7][8] The palladium is chemically bound (chemisorption) to the scavenger, which is then filtered off.[2]

    • Activated Carbon: A less selective but cost-effective option where palladium species are physically adsorbed onto its high-surface-area porous structure.[9][10]

  • Extraction/Precipitation: This involves altering the solubility of the palladium species to separate it from the product. This can be achieved by washing the organic solution with an aqueous phase containing a chelating agent or by inducing the palladium to precipitate, often by changing its oxidation state.

  • Crystallization: This is a powerful purification technique that can remove palladium by excluding it from the product's crystal lattice. The effectiveness can be enhanced by adding soluble chelating agents, like N-acetylcysteine, which bind to the palladium and keep it in the mother liquor during crystallization.[11][12]

Q3: My fluorinated biaryl amine seems particularly difficult to purify. Why might that be?

The challenge often stems from the product structure itself. The nitrogen atoms in the amine and the aromatic rings of your biaryl system can act as strong ligands, forming stable, soluble complexes with palladium.[3] This chelation can make the palladium less available to be captured by a solid scavenger or to precipitate. The presence of fluorine atoms can further modulate the electronic properties of the molecule, potentially influencing the stability of these palladium-product complexes.

Q4: How do I accurately measure the amount of residual palladium in my sample?

The industry-standard and most reliable method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[11][13] This technique offers extremely high sensitivity and can accurately measure palladium concentrations down to parts-per-billion (ppb) levels. For more rapid, in-process screening to quickly assess the effectiveness of different scavenging methods, catalysis-based fluorometric assays can be used.[14][15] These provide a faster, semi-quantitative result before submitting samples for final, definitive ICP-MS analysis.[16]

Troubleshooting Guides

This section addresses the most common issues encountered during palladium removal from fluorinated biaryl amine reaction mixtures.

Issue 1: Incomplete Palladium Removal After Purification
  • Symptom: Your final product still contains palladium levels above the target limit (e.g., >10 ppm) as confirmed by ICP-MS.

  • Possible Cause 1: Inefficient Scavenger Performance. The chosen scavenger may not have a high enough affinity for the specific palladium species present in your reaction mixture.

    • Solution:

      • Screen a Panel of Scavengers: Test different functionalized scavengers. Thiol-based scavengers (e.g., SH silica) are effective for both Pd(0) and Pd(II), while amine-based scavengers (e.g., Diamine silica) can also show high efficacy.[8][17]

      • Optimize Scavenging Conditions: Increase the treatment time (e.g., from 2 hours to 12-24 hours) and/or the temperature (e.g., from room temperature to 40-50 °C) to improve kinetics and binding efficiency.[3]

      • Increase Scavenger Equivalents: While aiming for efficiency, a modest increase in the weight equivalents of the scavenger can sometimes be sufficient to reduce palladium to the required levels.

  • Possible Cause 2: Strong Chelation of Palladium by the Product. Your fluorinated biaryl amine may be outcompeting the scavenger for the palladium.

    • Solution:

      • Solvent Swap: The choice of solvent can influence the palladium-product interaction. If the reaction was in a polar aprotic solvent like DMF, consider exchanging it for a less coordinating solvent like toluene or ethyl acetate before scavenging.[18]

      • pH Adjustment: In some cases, a mild aqueous acid or base wash prior to scavenging can help disrupt palladium-amine complexes, making the metal more accessible. This must be done with caution to avoid product degradation.

  • Possible Cause 3: Palladium is in an Unfavorable Form. The palladium might exist as fine colloidal particles or in an oxidation state that is less amenable to capture by the chosen method.

    • Solution:

      • Filtration Aid: Before scavenging, filter the crude reaction mixture through a pad of Celite® or a similar filtration aid. This can remove heterogeneous palladium species like palladium black that may have formed.[19]

      • Combination Approach: Employ a sequential purification strategy. For example, an initial treatment with activated carbon to remove the bulk of the palladium, followed by a more selective, high-affinity scavenger to remove the final traces.[3]

Troubleshooting Workflow: Incomplete Palladium Removal

A decision tree for troubleshooting high residual palladium levels.

Issue 2: Significant Product Loss During Purification
  • Symptom: You experience a low yield of your purified fluorinated biaryl amine after the palladium removal step.

  • Possible Cause: Non-specific Adsorption onto the Purification Media. This is a very common issue, especially with activated carbon, but can also occur with scavenger resins.[2][20]

    • Solution:

      • Minimize Adsorbent Amount: Use the minimum amount of activated carbon or scavenger required to meet the palladium specification. Perform a small-scale study to determine the optimal loading.

      • Thoroughly Wash the Solid: After filtering off the activated carbon or scavenger, wash the "cake" extensively with fresh solvent to recover adsorbed product. Combine the washings with the initial filtrate.

      • Screen Different Media: Some grades of activated carbon are less likely to adsorb organic molecules.[9] Similarly, different scavenger backbones (e.g., silica vs. polystyrene) will have different non-specific binding properties. A screening study is highly recommended.[3]

      • Switch to Crystallization: If product loss via adsorption remains unacceptably high, crystallization is an excellent alternative. It is a highly selective purification method that often results in minimal product loss.[5]

Data Summary: Comparison of Palladium Removal Techniques

TechniqueTypical EfficiencyPotential for Product LossRelative CostKey Consideration
Thiol-Based Scavengers Very High (<1 ppm achievable)[1]Low to ModerateHighHighly selective, but cost can be a factor for large-scale processes.
Activated Carbon Good to High (10-100 ppm achievable)[2]Moderate to HighLowCost-effective but prone to non-specific product adsorption.[2]
Crystallization High (often <10 ppm)LowLow to ModerateRequires the product to be a crystalline solid and development of a suitable solvent system.
Filtration (Celite®) VariableVery LowVery LowOnly effective for removing heterogeneous/precipitated palladium.[19]
Issue 3: Inconsistent Palladium Removal Results Between Batches
  • Symptom: The final palladium levels vary significantly from one batch to the next, even when using the same procedure.

  • Possible Cause 1: Variability in Crude Reaction Mixture. The form of the residual palladium (e.g., Pd(0) vs. Pd(II), soluble vs. colloidal) may differ between runs depending on minor variations in reaction conditions or work-up.

    • Solution: Standardize the Upstream Process. Ensure the reaction work-up procedure is identical for every batch before initiating palladium removal. This includes quenching, phase splits, and any initial filtrations. A consistent input will lead to a more consistent output.[3]

  • Possible Cause 2: Inconsistent Scavenger/Carbon Activity. The adsorbent's performance can be affected by its handling and storage.

    • Solution: Implement Strict Material Handling Protocols. Some scavengers can be sensitive to air or moisture.[3] Always store them in a cool, dry place and keep containers tightly sealed. For activated carbon, ensure it is from the same lot and has been stored properly to prevent adsorption of atmospheric moisture or contaminants.

Workflow for Ensuring Batch-to-Batch Consistency

G cluster_pre Pre-Purification cluster_purify Purification Step cluster_post Post-Purification Reaction Crude Reaction Mixture Workup Standardized Work-up (Quench, Washes) Reaction->Workup Treatment Standardized Treatment (Stirring Speed, Time, Temp) Workup->Treatment Handling Controlled Handling (Weighing, Storage) Adsorbent Scavenger / Carbon Handling->Adsorbent Adsorbent->Treatment Filtration Filtration & Washing Treatment->Filtration Analysis ICP-MS Analysis Filtration->Analysis Product Purified Product (Consistent Pd Level) Analysis->Product

A standardized workflow is key to achieving reproducible results.

Experimental Protocols

Protocol 1: Palladium Removal using Thiol-Functionalized Silica Scavenger (Batch Method)

This protocol is a general guideline and should be optimized for your specific substrate.

  • Dissolution: Dissolve the crude fluorinated biaryl amine product in a suitable solvent (e.g., Toluene, Ethyl Acetate, or CH₂Cl₂) to a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: To the solution, add 5-10 wt% of a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, QuadraSil® MP).

  • Stirring: Stir the suspension vigorously at room temperature or a slightly elevated temperature (e.g., 40 °C) for 2-12 hours. The optimal time should be determined by monitoring the palladium concentration at various time points if possible.

  • Filtration: Filter the mixture through a pad of Celite® or a 0.45 µm filter to remove the scavenger.

  • Washing: Wash the filter cake with 2-3 portions of fresh solvent to ensure complete recovery of the product.

  • Concentration & Analysis: Combine the filtrate and washings. Remove the solvent under reduced pressure. Submit a sample of the resulting solid/oil for ICP-MS analysis to quantify the residual palladium.[8]

Protocol 2: Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent. Solvents like Toluene, Methanol, or Ethyl Acetate are commonly used.

  • Carbon Addition: Add 5-20 wt% of activated carbon (e.g., Darco® KB-B) to the solution.[2] Caution: Use the lowest effective amount to minimize product loss.

  • Stirring: Stir the suspension at room temperature or elevated temperature (e.g., 45-50 °C) for 2-18 hours.[2]

  • Filtration: Filter the mixture through a thick pad of Celite® to ensure all fine carbon particles are removed. A slow filtration is often a sign that the Celite® pad is working effectively.

  • Washing: Wash the carbon/Celite® cake thoroughly with fresh, hot solvent to recover the product.

  • Concentration & Analysis: Combine the filtrate and washings, concentrate under reduced pressure, and analyze for residual palladium.[20]

References

  • Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.Books.
  • Palladium scavenging: From 1% to within ICH limits.Onyx Scientific.
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.Sigma-Aldrich.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.Pharma Manufacturing.
  • Efficient Palladium Removal Without Compromising Product Yield.Apollo Scientific.
  • Palladium Detection for API.Arbor Assays.
  • How can I remove palladium Pd catalyst easily?
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • How to Remove Palladium in three easy steps.Biotage.
  • Removal of palladium (Pd)
  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen.
  • Technical Support Center: Palladium Catalyst Removal in 5-Bromoindole Reactions.Benchchem.
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism.PubMed.
  • Selective adsorption and removal of Palladium (Pd).Osaka Gas Chemicals Co., Ltd.
  • Recovery of Pd(II)
  • a) General mechanism of Pd removal using scavengers. b) Examples of...
  • Improving Operator Safety in API C
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.Ingenta Connect.
  • Palladium Detection for API Purific
  • Silica Gels.Fuji Silysia Chemical.
  • Method of removing palladium - Google Patents.
  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.Benchchem.
  • silica gel - Chrom
  • Supporting Information Palladium-Catalyzed Allylic C–H Fluorin
  • What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • C—F Bond-Forming Reactions.Thieme E-Books.
  • Palladium-Catalyzed Three-Component Reaction of N-Tosylhydrazone, Norbornene and Aryl Halide.Royal Society of Chemistry.
  • Palladium-Catalyzed Aryl
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amin

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Technical Support Center: Emulsion Resolution for Benzyloxy-Biphenyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. Ticket ID: BBA-EXT-001 Topic: Troubleshooting Phase Separation Failures in Liquid-Liquid Extraction (LLE) Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Part 1: The Physics of the Failure (Why This Happens)

Before we troubleshoot, you must understand the molecular behavior causing your bottleneck. Benzyloxy-biphenyl amines are particularly prone to emulsions due to their amphiphilic duality and synthetic origin.[1]

  • The "Soap" Factor (Amphiphilicity):

    • Hydrophobic Tail: The benzyloxy-biphenyl core is highly lipophilic (greasy).[1] It strongly prefers non-polar solvents.[1]

    • Hydrophilic Head: The amine group (

      
      ) is basic.[1] At neutral or slightly acidic pH, it protonates to form a cation (
      
      
      
      ).[1]
    • The Result: If your aqueous phase is not sufficiently basic (pH > 12) during the organic extraction, you generate a cationic surfactant. You have essentially synthesized a detergent in your separatory funnel.

  • The "Stabilizer" Factor (Particulates):

    • These compounds are often synthesized via Suzuki-Miyaura coupling .[1][2][3] This reaction leaves behind residual Palladium (Pd) species.[1]

    • Colloidal Palladium ("Pd black") acts as a solid stabilizer for emulsions (Pickering Emulsion), creating a persistent "rag layer" at the interface that no amount of settling time will resolve.

Part 2: Diagnostic Triage[1]

Identify your specific emulsion type to select the correct protocol.

Q1: What does the interface look like?
  • Scenario A: A distinct, dark, or fluffy layer between the clear organic and aqueous phases.

    • Diagnosis:Particulate Stabilization (Pickering Emulsion). Likely Pd residues or boronic acid salts.[1]

    • Action: Go to Protocol 1 (The Celite Reset) .

  • Scenario B: The entire mixture is cloudy/milky with no defined interface.

    • Diagnosis:Surfactant Stabilization. The amine is partially protonated, or the dielectric constant of the solvent mix is incorrect.

    • Action: Go to Protocol 2 (Ionic Force & pH Swing) .[1]

  • Scenario C: The layers are separated but "hazy," or the volume of the organic layer is lower than expected.

    • Diagnosis:Solvent Entrapment/Density Match.

    • Action: Go to Protocol 3 (Density Modification) .[1]

Part 3: Troubleshooting Protocols

Protocol 1: The Celite Reset (Removing Particulates)

Use this when a "rag layer" is visible.

Mechanism: Finely divided solids (Pd black) adsorb to the oil-water interface, physically preventing droplets from coalescing.[1] Filtration removes the physical barrier.

  • Prepare the Filter: Pack a sintered glass funnel (medium porosity) with a 2 cm pad of Celite® 545 (diatomaceous earth).[1]

  • The Pass-Through: Do not attempt to separate the layers yet. Pour the entire emulsion (organic + aqueous) through the Celite pad under gentle vacuum.

  • The Rinse: Rinse the filter cake with fresh extraction solvent (e.g., DCM or EtOAc) to recover trapped product.

  • Re-Evaluation: Transfer the filtrate back to a clean separatory funnel. The rag layer should be gone, allowing normal separation.

Protocol 2: Ionic Force & pH Swing (Breaking Surfactants)

Use this for milky, undefined mixtures.[1]

Mechanism: Increasing the ionic strength of the aqueous phase "salts out" the organics (reducing the solubility of the organic tail in water). Adjusting pH ensures the amine is fully neutral (freebase), killing the surfactant head-group.

  • Check pH: Spot the aqueous layer on pH paper.

    • Requirement: pH must be >12 .[1] If lower, add 1M NaOH dropwise.[1]

    • Why: You must drive the equilibrium fully to the freebase (

      
      ) form to stop it from acting like a soap.
      
  • The Brine Shock: Add saturated NaCl (Brine) to the separatory funnel.

    • Ratio: 1 part Brine to 3 parts emulsion.[1]

  • Agitation: Swirl gently (do not shake vigorously).

  • The Wait: Allow to stand for 10-15 minutes.

  • Advanced Step (If Brine Fails): Add a small amount of Methanol (MeOH) or Isopropanol (IPA) (approx 5% of total volume).[1]

    • Why: These co-solvents reduce the surface tension of the water, destabilizing the emulsion droplets. Warning: This increases partial solubility of organics in water, so re-extract the aqueous layer an extra time.

Protocol 3: Density Modification

Use when layers won't settle due to similar densities.[1]

Mechanism: If using Ethyl Acetate (density ~0.[1]90) and a heavy brine/water mix (density ~1.0-1.1), the layers separate well.[1] However, if using mixtures or chlorinated solvents with varying solute loads, densities can converge.[1]

  • Identify the Organic Phase: Determine if your product is in the top or bottom.

  • Modify Density:

    • If Organic is Top (e.g., EtOAc/Ether): Add more Brine to the aqueous phase (makes bottom heavier).

    • If Organic is Bottom (e.g., DCM): Add more DCM (makes bottom heavier) or add water to the top.

    • The "Nuclear" Option: If the layers are stuck in the middle, dilute the organic phase significantly with a light solvent (Hexanes/Heptane) to force it to the top. Note: Ensure your product is soluble in the new mix.

Part 4: Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for resolving extraction failures.

Emulsion_Resolution Start Start: Emulsion Detected Inspection Visual Inspection of Interface Start->Inspection RagLayer Solid/Rag Layer Present? Inspection->RagLayer Milky Uniform Milky Appearance? RagLayer->Milky No Protocol1 Protocol 1: Celite Filtration (Remove Pd/Solids) RagLayer->Protocol1 Yes (Particulates) Protocol2 Protocol 2: Brine + pH > 12 (Disrupt Surfactant) Milky->Protocol2 Yes (Surfactant) Protocol3 Protocol 3: Density Mod (Add Heavy/Light Solvent) Milky->Protocol3 No (Density Issue) Success Phase Separation Achieved Protocol1->Success Centrifuge Centrifugation (3000 rpm, 5 min) Protocol2->Centrifuge If persistent Protocol3->Success Centrifuge->Success

Figure 1: Decision matrix for troubleshooting liquid-liquid extraction emulsions.

Part 5: Reference Data & FAQs

Solvent Selection Guide

Choosing the right solvent system is the first line of defense.

SolventDensity (g/mL)Dielectric ConstantRisk ProfileBest For
Dichloromethane (DCM) 1.338.93High (Emulsion prone)High solubility of biphenyls; bottom layer extraction.[1]
Ethyl Acetate (EtOAc) 0.906.02Medium General extraction; top layer.[1] Good for polar amines.[1]
MTBE (Ether) 0.742.60Low Cleanest separation; top layer.[1] Use if product solubility permits.
Toluene 0.872.38Low Excellent for very lipophilic biphenyls; breaks emulsions well.[1]
Frequently Asked Questions

Q: I used Protocol 2 (Brine), but the emulsion is still there. Now what? A: You likely have a "tight" emulsion caused by vigorous shaking.[1] Do not shake separatory funnels like a cocktail shaker. Invert gently 20-30 times. To fix the current batch, transfer the mixture to centrifuge tubes and spin at 3000 rpm for 5 minutes. The G-force will force coalescence [1].

Q: Can I use acid to break the emulsion? A: Proceed with caution. Acidifying (pH < 2) will protonate the amine, making it water-soluble. This will break the emulsion by pulling the product into the aqueous phase. You can then wash the organic layer (impurities), discard it, and re-basify the aqueous layer to extract your product. However, ensure your benzyloxy ether linkage is stable to acid (usually stable, but check specific substitutions) [2].

Q: Why does my benzyloxy-biphenyl amine turn pink/brown during workup? A: Anilines and biphenyl amines are oxidation-sensitive.[1] If the extraction takes too long or is exposed to air in basic conditions, N-oxidation can occur. Work quickly and keep solutions cold if possible.

References

  • Spectro Scientific. (n.d.).[1] Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Practical Guide to Workup of Organic Reactions. (General reference for amine workup standards).

  • Biotage. (2023).[1][4] Tackling emulsions just got easier. Retrieved from [Link]

(Note: While specific "benzyloxy-biphenyl amine" workup papers are rare, the protocols above are synthesized from standard industrial practices for lipophilic amine extraction and Suzuki coupling workups.)

Sources

Technical Support Center: Purification of Oily Biphenyl Amine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of oily biphenyl amine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these often-recalcitrant molecules. Oily or "gum-like" products, especially those containing a basic amine moiety, resist standard crystallization protocols and can exhibit problematic behavior during chromatography.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges. Our approach is grounded in first principles, explaining the causality behind experimental choices to empower you to adapt and optimize these methods for your specific compound.

Troubleshooting Guide: From "Oil" to Pure Compound

This section addresses specific, common problems encountered during the purification of oily biphenyl amine intermediates in a direct question-and-answer format.

Issue 1: My product "oiled out" during a crystallization attempt. Instead of crystals, I have a liquid phase separating from the solvent.

Probable Causes & Solutions:

This is a classic problem when the melting point of your compound (especially when depressed by impurities) is lower than the boiling point of the chosen solvent.[1][2] The compound melts in the hot solvent instead of dissolving, then separates as an oil upon cooling.

  • Causality: True crystallization requires the solute to be fully dissolved in the molecular state within the hot solvent. If it melts to form a separate liquid phase, it cannot form an ordered crystal lattice upon cooling.[1]

  • Immediate Action:

    • Re-heat the mixture until the oil fully dissolves. You are likely undersaturated.

    • Add more hot solvent, portion-wise, until the oil phase completely disappears and you are left with a single, clear solution.[2]

    • Allow the solution to cool very slowly. Insulate the flask with glass wool or place it in a large beaker of hot water to ensure a gradual temperature drop. Rapid cooling encourages oiling out.[2]

  • Strategic Adjustments:

    • Change the Solvent System: Select a solvent or solvent pair with a lower boiling point.[2] For example, if you are using toluene, consider trying ethyl acetate or even diethyl ether/hexane mixtures.

    • Perform a Pre-Purification Step: If the compound still oils out despite solvent and cooling rate adjustments, it is likely that a high impurity load is significantly depressing the melting point.[2] A rapid preliminary purification, such as a quick filtration through a silica plug or a preparative acid-base extraction, may be necessary to remove enough impurities to facilitate crystallization.

Issue 2: My amine streaks severely on silica gel TLC plates and gives broad, tailing peaks during column chromatography.

Probable Causes & Solutions:

This is a hallmark of strong interaction between a basic compound and the acidic surface of silica gel.

  • Causality: Silica gel is covered in acidic silanol groups (Si-OH). Basic amines can undergo strong acid-base interactions or hydrogen bonding with these sites, causing them to "stick" to the stationary phase and elute slowly and unevenly.[3]

  • Immediate Action:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. This competitively binds to the acidic sites on the silica, allowing your compound to travel more freely.

      • Add 0.5-2% triethylamine (TEA) to your non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[3]

      • Alternatively, a 1-2% solution of ammonia in methanol can be used as the polar component (e.g., Dichloromethane/ (1% NH₃ in MeOH)).

  • Strategic Adjustments:

    • Use a Deactivated Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Alumina has fewer strongly acidic sites.

    • Pre-Treat the Silica Gel: Before packing your column, you can prepare a slurry of the silica gel in your chosen mobile phase that already contains the basic modifier (e.g., 1% TEA). This ensures the stationary phase is fully deactivated before the compound is loaded.[3]

Issue 3: A persistent emulsion has formed during my acid-base liquid-liquid extraction.

Probable Causes & Solutions:

Amines, particularly larger ones like biphenyl amines, can act as surfactants, stabilizing the interface between the organic and aqueous layers and preventing them from separating cleanly.[4]

  • Causality: The amine salt may have amphiphilic properties, with the protonated, charged amine head group preferring the aqueous phase and the large, greasy biphenyl tail preferring the organic phase. This allows it to stabilize droplets of one phase within the other.

  • Solutions (in order of application):

    • Patience: Simply let the separatory funnel stand undisturbed for 10-30 minutes. Often, the emulsion will break on its own.[4]

    • Increase Ionic Strength: Add a significant amount of brine (saturated aqueous NaCl solution). This increases the polarity of the aqueous phase, forcing the organic components out and helping to break the emulsion.

    • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously. This can sometimes coalesce the droplets.

    • Filtration: Filter the entire emulsified mixture through a pad of a filter aid like Celite® or a plug of glass wool. This can physically disrupt the droplets.

    • Centrifugation: If the volume is small enough to fit in centrifuge tubes, centrifugation is a very effective method for forcing the layers to separate.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most robust, general workflow for purifying a novel, oily biphenyl amine intermediate of unknown purity?

A1: A multi-step approach is most reliable. The diagram below outlines a decision-making workflow.

purification_workflow start Crude Oily Product extraction Step 1: Acid-Base Extraction start->extraction extraction_check Purity Check (TLC/LCMS) extraction->extraction_check chromatography Step 2: Column Chromatography extraction_check->chromatography Impure final_product Pure Oily Product extraction_check->final_product Sufficiently Pure salt_formation Alternative: Derivatize to a Crystalline Salt extraction_check->salt_formation Crystallization Desired chrom_check Purity Check (TLC/LCMS) chromatography->chrom_check distillation Step 3: High-Vacuum Distillation (if thermally stable) chrom_check->distillation Impure & Volatile chrom_check->final_product Sufficiently Pure distillation->final_product recrystallize Recrystallize the Salt salt_formation->recrystallize regenerate Regenerate Free Base recrystallize->regenerate regenerate->final_product

Caption: Decision workflow for purifying oily biphenyl amines.

  • Acid-Base Extraction: This is the most powerful initial step. It leverages the basicity of the amine to separate it from any neutral or acidic impurities.[4] Dissolve the crude oil in an organic solvent (e.g., ethyl acetate) and wash with aqueous acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer. The organic layer containing neutral impurities is discarded. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the now-neutral free amine back into a fresh organic solvent.[5]

  • Column Chromatography: If the product is still impure after extraction, column chromatography is the next step. It separates compounds based on their polarity.[6] Remember to use an eluent containing a basic modifier like triethylamine to prevent streaking.[3]

  • High-Vacuum Distillation: For thermally stable compounds, this is an excellent final polishing step, especially for removing non-volatile baseline impurities from a column or colored byproducts. It separates based on boiling point.[7]

Q2: My oily amine is chiral. What are the primary methods for separating the enantiomers?

A2: Separating enantiomers of an oily product requires specialized techniques, as simple crystallization is not an option for the racemate.

  • Preparative Chiral HPLC/SFC: This is the most direct method. The racemic oil is injected onto a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing them to be separated.[8][9] Polysaccharide-based CSPs are often effective for aromatic amines.[8] Supercritical Fluid Chromatography (SFC) is often faster and uses less solvent than HPLC.[9]

  • Diastereomeric Salt Formation & Crystallization: This classic chemical resolution technique is highly effective. The racemic amine is reacted with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid) to form a pair of diastereomeric salts.[10] Diastereomers have different physical properties, including solubility, and can often be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral acid is removed by an acid-base workup to regenerate the single enantiomer of the biphenyl amine.

Q3: When should I consider purifying my amine as a salt instead of as the free base?

A3: This is an excellent strategy when the free amine is a hard-to-handle oil, but its corresponding salt is a stable, high-melting solid.[11]

  • When to Use This Method:

    • When the free base oil refuses to solidify, even at low temperatures.

    • When column chromatography is difficult or yields are low.

    • When you need a product with high crystalline purity and stability for storage or formulation.

  • Protocol: Purification via Salt Formation

    • Dissolve the crude oily amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).

    • Add a stoichiometric amount (1.0 equivalent) of the desired acid. Common choices are HCl (as a solution in ether or dioxane), H₂SO₄, or p-toluenesulfonic acid (p-TsOH).

    • Stir the mixture. The salt will often precipitate directly. If not, you may need to reduce the solvent volume or add a less polar co-solvent to induce precipitation.

    • Collect the solid salt by filtration.

    • Recrystallize the salt using a suitable solvent system (e.g., ethanol/water, methanol/ether).[12] This is the key purification step.

    • To get the pure free base back, dissolve the purified salt in water, basify the solution with NaOH or NaHCO₃, and extract the pure oily amine into an organic solvent.

salt_formation_workflow start Crude Oily Biphenyl Amine dissolve 1. Dissolve in Organic Solvent (e.g., Ether, EtOAc) start->dissolve add_acid 2. Add 1.0 eq. Acid (e.g., HCl in Ether) dissolve->add_acid precipitate 3. Precipitate/ Crystallize Crude Salt add_acid->precipitate filter 4. Isolate Crude Salt (Filtration) precipitate->filter recrystallize 5. Recrystallize Salt (e.g., EtOH/Water) filter->recrystallize isolate_pure 6. Isolate Pure Salt (Filtration) recrystallize->isolate_pure regenerate 7. Regenerate Free Base (Aqueous NaOH, then Extraction) isolate_pure->regenerate finish Pure Oily Biphenyl Amine regenerate->finish

Caption: Workflow for purification via salt formation.

Data Summary & Protocol Guides

Table 1: Comparison of Primary Purification Techniques
TechniquePrinciple of SeparationBest ForKey Limitations
Acid-Base Extraction Partitioning between immiscible phases based on compound acidity/basicity.[13]Removing neutral or acidic impurities from the basic amine product; initial bulk purification.Does not separate the target amine from other basic impurities; risk of emulsion formation.[4]
Column Chromatography Differential adsorption onto a solid stationary phase based on polarity.[6]Separating compounds with different polarities, including isomers.[14]Can be low-throughput; potential for product loss on the column, especially with sticky amines.[3]
Recrystallization (as a salt) Difference in solubility of the desired compound and impurities in a solvent at different temperatures.[15][16]Achieving very high purity for compounds that can form crystalline salts.The free base must be regenerated; requires screening to find a suitable salt and solvent system.
Vacuum Distillation Difference in boiling points under reduced pressure.[6]Purifying thermally stable, high-boiling point liquids from non-volatile or much lower-boiling impurities.Compound must be thermally stable; not effective for separating compounds with similar boiling points.
Experimental Protocol: Acid-Base Extraction for Amine Purification

This protocol describes the purification of a basic biphenyl amine from neutral impurities.

  • Dissolution: Dissolve the crude oily product (e.g., 5.0 g) in an organic solvent such as ethyl acetate (100 mL) in a separatory funnel.

  • Acidic Wash (Extraction of Amine): Add 1 M aqueous HCl (50 mL) to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake for 1-2 minutes.[4] Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer (which now contains your protonated amine salt) into a clean Erlenmeyer flask.

  • Re-extract (Optional but Recommended): Add another portion of 1 M HCl (25 mL) to the organic layer remaining in the funnel. Shake and separate as before, combining this second aqueous extract with the first. This ensures complete recovery of the amine.

  • Discard Impurities: The organic layer, containing neutral impurities, can now be discarded.

  • Basification: Place the combined aqueous extracts in a flask and cool in an ice bath. Slowly add a base (e.g., 5 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 9, check with pH paper). Your deprotonated amine may precipitate or make the solution cloudy.[5]

  • Back-Extraction of Pure Amine: Return the basified aqueous solution to the separatory funnel. Add fresh ethyl acetate (75 mL). Shake and allow the layers to separate.

  • Isolate Product: Drain the lower aqueous layer and collect the upper organic layer, which now contains your purified free amine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified oily product.

References

  • CK-12 Foundation. (n.d.). How can an oil be recrystallized?. Retrieved from CK-12 website.[17]

  • Petroleum Chemistry Laboratory. (n.d.). Recrystallizing process. Retrieved from a university lab manual source.[15]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from a standard operating procedure document.[12]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from LabXchange.[16]

  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from Study Mind.[7]

  • University of Richmond Blogs. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from University of Richmond Blogs.[1]

  • Unknown. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from a university lab manual source.[13]

  • Unknown. (n.d.). Guide for crystallization. Retrieved from a research institution's guide.[18]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from Reachem.[19]

  • BYJU'S. (2019, October 16). methods of purification of organic compounds. Retrieved from BYJU'S.[6]

  • BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. Retrieved from BenchChem.[4]

  • Unknown. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from a chemical supplier's blog.

  • Advanced Materials Technology. (n.d.). HALO® Biphenyl HPLC Columns. Retrieved from Hichrom.[20]

  • Welch Materials, Inc. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from Welch Materials.[14]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from Scribd.[21]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from Science Forums.[3]

  • MilliporeSigma. (n.d.). Ascentis® Express Biphenyl UHPLC and HPLC Columns. Retrieved from MilliporeSigma.

  • Chromatography Online. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from Chromatography Online.[22]

  • Thermo Fisher Scientific. (n.d.). Consider Column Variety for Effective Separations: Biphenyl and Beyond. Retrieved from Thermo Fisher Scientific.[23]

  • Veeprho. (n.d.). Biphenyl Impurities and Related Compound. Retrieved from Veeprho.[24]

  • University of Rochester. (n.d.). Amines - Workup. Retrieved from University of Rochester Chemistry Department.[25]

  • MDPI. (2020, August 28). Enantiomerization of Axially Chiral Biphenyls: Polarizable MD Simulations in Water and Butylmethylether. Retrieved from MDPI.[26]

  • BenchChem. (2025). Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile. Retrieved from BenchChem.[2]

  • BenchChem. (2025). Common side products in the synthesis of Biphenyl-4-amidoxime and how to avoid them. Retrieved from BenchChem.[27]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from YouTube.[5]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from YAKHAK HOEJI.[8]

  • Google Patents. (n.d.). EP2632890B1 - Fatty amines, amidoamines, and their derivatives from natural oil metathesis. Retrieved from Google Patents.[28]

  • Google Patents. (n.d.). CN101045670A - Process for purifying biphenyl. Retrieved from Google Patents.[29]

  • Unknown. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from a scientific journal.[30]

  • MDPI. (2017, September 30). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Retrieved from MDPI.[31]

  • ACS Publications. (2021, January 22). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. Retrieved from The Journal of Organic Chemistry.[10]

  • Reddit. (2024, August 5). Purification of oily products in industrial chemistry. Retrieved from r/OrganicChemistry.[32]

  • RSC Publishing. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Retrieved from Chemical Science.[9]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from ResearchGate.[11]

  • Google Patents. (n.d.). US20220380321A1 - Process for the preparation of biphenylamines. Retrieved from Google Patents.[33]

Sources

Technical Support Center: 4-(Benzyloxy)-3'-fluoro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-(Benzyloxy)-3'-fluoro-[1,1'-biphenyl]-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this molecule in solution. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your work. The solutions provided are grounded in chemical principles and best practices for handling sensitive aromatic amines.

Q1: I'm observing a rapid loss of my compound in solution, even shortly after preparation. What is happening and how can I prevent it?

A1: Rapid degradation of this compound is commonly attributed to oxidative processes, often accelerated by environmental factors. The primary culprits are the aromatic amine and benzyloxy functional groups.

Causality Explained: Aromatic amines are susceptible to oxidation by atmospheric oxygen, which can be catalyzed by light and trace metal impurities.[1][2] This process often leads to the formation of highly colored radical species and, eventually, polymeric materials. Concurrently, the benzylic position of the benzyloxy group is a known site for oxidation, which can lead to cleavage of the benzyl group (de-benzylation) to form the corresponding phenol or further oxidation to a benzoic acid derivative.[3][4]

Troubleshooting Workflow:

Start Problem: Rapid Compound Loss Check_Solvent 1. Evaluate Solvent - Is it fresh, high-purity? - Degassed? Start->Check_Solvent Check_Atmosphere 2. Control Atmosphere - Working on open bench? - Exposed to air? Start->Check_Atmosphere Check_Light 3. Assess Light Exposure - Using clear glassware? - Lab lights on? Start->Check_Light Check_Temp 4. Monitor Temperature - Is the solution at RT or heated? Start->Check_Temp Sol_Solvent Solution: Use fresh, HPLC-grade solvents. Degas with N2 or Ar for 15-20 min before use. Check_Solvent->Sol_Solvent Sol_Atmosphere Solution: Prepare solutions under an inert atmosphere (N2/Ar). Use sealed vials with septa. Check_Atmosphere->Sol_Atmosphere Sol_Light Solution: Use amber glass vials or wrap clear vials in aluminum foil. Minimize exposure to direct light. Check_Light->Sol_Light Sol_Temp Solution: Prepare and store solutions at low temperatures (2-8°C or -20°C). Avoid unnecessary heating. Check_Temp->Sol_Temp End Result: Enhanced Solution Stability Sol_Solvent->End Sol_Atmosphere->End Sol_Light->End Sol_Temp->End

Caption: Troubleshooting flowchart for compound instability.

Q2: My chromatogram (HPLC/UPLC) shows several new, unexpected peaks after a short time. How can I identify if these are degradants?

A2: The appearance of new peaks is a strong indicator of degradation. To confirm their origin and understand the molecule's stability profile, a Forced Degradation Study is the most effective diagnostic tool.[5][6][7] This involves subjecting the compound to a range of harsh conditions to intentionally accelerate its breakdown.

The Self-Validating Logic: By generating degradation products under controlled stress, you can:

  • Confirm that your analytical method is "stability-indicating"—meaning it can separate the intact parent compound from its degradation products.

  • Gain insight into the likely degradation pathways under different conditions (e.g., is it more sensitive to acid, base, or oxidation?).[8]

  • Tentatively identify the unknown peaks in your experimental samples by comparing their retention times to those generated during the stress studies.

Protocol: Forced Degradation Study

This protocol outlines the conditions required by regulatory bodies like the ICH to identify potential degradation pathways.[7][9]

  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 50:50 acetonitrile:water mixture.[9]

  • Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. Include a control sample (stock solution with no stressor) kept at room temperature. Aim for 10-30% degradation of the parent compound.[7]

Stress ConditionProtocolRationale
Acid Hydrolysis Mix with 0.1 M HCl. Incubate at 60°C for 24-48 hours.Tests for lability in acidic environments. The benzyloxy ether linkage could be a target.[10]
Base Hydrolysis Mix with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.Tests for lability in basic environments. Can catalyze hydrolysis and influence amine oxidation state.[10][11]
Oxidation Mix with 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.Directly probes susceptibility to oxidation, targeting the amine and benzylic position.[10]
Thermal Store the stock solution in a sealed vial at 80°C for 48 hours.Assesses intrinsic thermal stability.
Photolytic Expose the stock solution in a quartz or photostable clear vial to a light source providing both UV and visible light (per ICH Q1B guidelines).Aromatic amines and biphenyl systems can absorb UV light, leading to photodegradation.[6][12]
  • Analysis: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot. For acid/base samples, neutralize them first. Dilute all samples to a suitable concentration and analyze by your HPLC/UPLC-UV method. An LC-MS method is highly recommended for structural elucidation of the degradants.[13][14]

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this molecule?

A1: Based on its structure, this compound has three primary points of vulnerability.

Parent This compound Amine Oxidation Benzyloxy Cleavage/Oxidation Biphenyl Core Hydroxylation OxidizedAmine Colored Impurities (N-Oxides, Dimers, Polymeric Species) Parent:f1->OxidizedAmine O2, Light, Heat Phenol Phenolic Degradant + Benzaldehyde or Benzoic Acid Parent:f2->Phenol H₂O₂, H⁺/OH⁻, Heat HydroxylatedBiphenyl Hydroxylated Biphenyl Derivatives Parent:f3->HydroxylatedBiphenyl Strong Oxidants

Caption: Potential degradation pathways of the molecule.

  • Amine Oxidation: The aromatic amine is electron-rich and readily oxidized, especially when deprotonated (at neutral to basic pH). This can form N-oxides or radical cations that dimerize or polymerize, often resulting in discoloration of the solution.[2]

  • Benzyloxy Group Degradation: This can occur via two main routes:

    • Oxidative Cleavage: The benzylic carbon is susceptible to oxidation, which can cleave the C-O bond to yield the corresponding phenol (4'-hydroxy-3-fluoro-[1,1'-biphenyl]-3-amine) and benzaldehyde, which can be further oxidized to benzoic acid.[3][15]

    • Acid-Catalyzed Hydrolysis: While ethers are generally stable, under harsh acidic conditions and heat, this bond can be hydrolyzed.

  • Biphenyl Ring Oxidation: Under strongly oxidative conditions, the aromatic rings of the biphenyl core can undergo hydroxylation.[10][16]

Q2: What are the recommended storage conditions for this compound, both as a solid and in solution?

A2: Proper storage is critical to maintain the integrity of the compound. Aromatic amines are notoriously unstable upon exposure to air and light.[2][17]

FormTemperatureAtmosphereLight ConditionDuration
Solid -20°CInert Gas (Argon or Nitrogen)Protected from Light (Amber Vial)Long-term
Solution (e.g., in DMSO) -20°C or -80°CSealed Vial (Minimize Headspace)Protected from Light (Amber Vial)Short to Medium-term
Working Solution (Aqueous/Organic) 2-8°CTightly SealedProtected from Light (Amber Vial)Short-term (Prepare fresh daily if possible)
Q3: How does pH affect the stability of this compound in aqueous solution?

A3: The pH of the solution has a profound impact on both the stability and solubility of the molecule due to the basic nature of the aromatic amine.[18][19]

  • Acidic pH (pH < 5): The amine group will be protonated to form an ammonium salt (-NH₃⁺). This generally increases water solubility. However, protonation can also make the compound more susceptible to hydrolysis, particularly at the benzyloxy linkage if elevated temperatures are used.[11]

  • Neutral pH (pH ~7): A mixture of the protonated and free amine forms will exist. The free amine is more susceptible to oxidation.

  • Basic pH (pH > 8): The amine group will be in its deprotonated, free base form (-NH₂). This form is highly nucleophilic and significantly more prone to rapid oxidation by dissolved oxygen.[20]

Recommendation: For most applications requiring aqueous buffers, a slightly acidic pH (e.g., pH 5-6.5) often provides the best compromise between solubility and stability. Always use a buffer to maintain a constant pH.[11]

Q4: What should I consider when developing a stability-indicating HPLC method for this compound?

A4: A robust, stability-indicating method is one that can unequivocally quantify the parent compound in the presence of its degradation products, impurities, and any other formulation components.[8]

Experimental Workflow for Method Development:

Start Goal: Stability-Indicating HPLC/UPLC Method Forced_Deg 1. Perform Forced Degradation Study (Acid, Base, H₂O₂, Heat, Light) Start->Forced_Deg Deg_Pool 2. Create 'Degradation Pool' (Mix aliquots from all stress conditions) Forced_Deg->Deg_Pool Method_Dev 3. Method Development - Screen columns (C18, Phenyl-Hexyl) - Screen mobile phases (ACN, MeOH) - Optimize gradient, pH, temperature Deg_Pool->Method_Dev Resolution_Check 4. Check Resolution Inject Degradation Pool. Is parent peak resolved from all degradant peaks? (Rs > 2.0) Method_Dev->Resolution_Check Resolution_Check->Method_Dev No, Re-optimize Peak_Purity 5. Assess Peak Purity Use DAD/PDA detector to check parent peak purity across its width. Resolution_Check->Peak_Purity Yes Final_Method Validated Stability-Indicating Method Peak_Purity->Final_Method

Caption: Workflow for developing a stability-indicating method.

Key Considerations:

  • Column Choice: A high-quality C18 column is a good starting point. Consider a phenyl-hexyl phase if you need alternative selectivity for aromatic compounds.

  • Mobile Phase: Acetonitrile and methanol are common organic modifiers. Using a buffer (e.g., ammonium formate or acetate for MS compatibility, or phosphate for UV-only) is crucial to control the ionization state of the amine and achieve reproducible chromatography.[21]

  • Detection: A photodiode array (PDA) or diode array (DAD) detector is essential. It allows you to check for peak purity, ensuring that no degradant peaks are co-eluting with your main compound. Coupling with a mass spectrometer (LC-MS) is highly advantageous for identifying the mass of degradation products.[13][14]

References

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  • Unknown Source. (n.d.). pharmaceutical organic chemistry-ii second year b. pharmacy (semester-iii)
  • Wiley Online Library. (n.d.). Electronic Structure Changes of an Aromatic Amine Photoacid along the Förster Cycle. Retrieved March 2, 2026.
  • MilliporeSigma. (n.d.). 4'-(Benzyloxy)-[1,1'-biphenyl]-3-amine. Retrieved March 2, 2026.
  • Master Organic Chemistry. (2018, June 13).
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  • Echemi. (n.d.). 4'-(benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol. Retrieved March 2, 2026.
  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved March 2, 2026.
  • BLDpharm. (n.d.). 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-amine. Retrieved March 2, 2026.
  • Google Patents. (n.d.). US6031137A - Stable aromatic amine composition, a process for preparing color stable aromatic amines, and the production of light colored aromatic amine-based polyether polyols. Retrieved March 2, 2026.
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  • BLDpharm. (n.d.). 4'-(Benzyloxy)-4,6-difluoro-[1,1'-biphenyl]-3-amine. Retrieved March 2, 2026.
  • Chemspace. (n.d.). 4-(benzyloxy)-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-2-amine. Retrieved March 2, 2026.
  • Sigma-Aldrich. (n.d.). 4'-(Benzyloxy)-[1,1'-biphenyl]-3-amine. Retrieved March 2, 2026.
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Validation & Comparative

1H NMR spectrum analysis of 4-(Benzyloxy)-3'-fluoro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H NMR Spectrum Analysis of 4-(Benzyloxy)-3'-fluoro-[1,1'-biphenyl]-3-amine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report to explain the causal relationships between the molecule's structure and its spectral features. We will delve into a predictive analysis, establish a robust experimental protocol, and compare the utility of ¹H NMR with complementary analytical techniques, ensuring a thorough understanding of the structural elucidation process.

Molecular Structure and Proton Environments

The first step in any NMR analysis is to understand the molecule's structure and identify all unique proton environments. The target molecule, this compound, is a complex, substituted biphenyl system. For clarity, we have systematically labeled the distinct protons on the structure below.

Diagram: Annotated Structure of the Target Molecule

cluster_A Ring A cluster_B Ring B cluster_C Benzyl Group a1 C a2 C a1->a2 b1 C a1->b1 C-C bond a3 C-F a2->a3 h2 H-2' a2->h2 a4 C a3->a4 a5 C a4->a5 h4 H-4' a4->h4 a6 C a5->a6 h5 H-5' a5->h5 a6->a1 h6 H-6' a6->h6 b2 C b1->b2 b3 C-NH₂ b2->b3 h2b H-2 b2->h2b b4 C-OBn b3->b4 nh2 NH₂ b3->nh2 b5 C b4->b5 bn_c CH₂ b4->bn_c O-CH₂ b6 C b5->b6 h5b H-5 b5->h5b b6->b1 h6b H-6 b6->h6b ph_c1 C bn_c->ph_c1 ph_c2 C ph_c1->ph_c2 ph_c3 C ph_c2->ph_c3 h_ortho H-ortho ph_c2->h_ortho ph_c4 C ph_c3->ph_c4 h_meta H-meta ph_c3->h_meta ph_c5 C ph_c4->ph_c5 h_para H-para ph_c4->h_para ph_c6 C ph_c5->ph_c6 ph_c5->h_meta ph_c6->ph_c1 ph_c6->h_ortho

Caption: Labeled protons on this compound.

Predictive ¹H NMR Spectral Analysis

The analysis is broken down by the distinct spin systems within the molecule. All chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard. Coupling constants (J) are given in Hertz (Hz).

Ring A: The 3-Fluoroaniline Moiety

The protons on this ring are influenced by the electron-withdrawing fluorine atom and their relationship to the second aromatic ring. A key feature will be the presence of ¹H-¹⁹F (JHF) couplings, which are transmitted through multiple bonds.

  • H-2' : This proton is ortho to the fluorine atom, resulting in a significant downfield shift and a large ortho H-F coupling. It is also ortho to the biphenyl linkage. Its signal is expected to be a doublet of doublets.

  • H-4' : This proton is para to the fluorine, leading to a smaller para H-F coupling. It is also subject to ortho and meta H-H couplings, likely appearing as a complex multiplet, potentially a triplet of doublets.

  • H-5' : Situated meta to the fluorine, this proton will experience a moderate meta H-F coupling and will be split by its neighbors, likely resulting in a triplet.

  • H-6' : This proton is ortho to the biphenyl linkage and meta to the fluorine. It will appear as a doublet of doublets.

Based on data for 3-fluoroaniline[1][2] and fluorobenzene[3], we can predict the following:

ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-2' ~7.30 - 7.45dddJH6'-H2' ≈ 2.5 (meta), JHF ≈ 10.0 (ortho), JH4'-H2' ≈ 1.51H
H-4' ~7.10 - 7.25tJH5'-H4' ≈ 8.0 (ortho), JHF ≈ 8.0 (meta)1H
H-5' ~6.80 - 6.95tJH4'-H5' ≈ 8.0 (ortho), JH6'-H5' ≈ 8.0 (ortho)1H
H-6' ~7.20 - 7.35dddJH5'-H6' ≈ 8.0 (ortho), JHF ≈ 1.0 (para), JH2'-H6' ≈ 2.5 (meta)1H
Ring B: The 4-Benzyloxy-3-amine Moiety

The protons on this ring are influenced by the electron-donating amine (-NH₂) and benzyloxy (-OBn) groups.

  • H-2 : This proton is ortho to the amine group and meta to the benzyloxy group. It is expected to be a doublet.

  • H-5 : This proton is ortho to the benzyloxy group and meta to the amine group. It will be a doublet of doublets.

  • H-6 : This proton is ortho to both the H-5 and the biphenyl linkage, appearing as a doublet.

  • -NH₂ : Amine protons often appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange with trace water in the solvent.[4][5] Their chemical shift is highly dependent on solvent and concentration.[6]

ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-2 ~7.15 - 7.25dJH6-H2 ≈ 2.5 (meta)1H
H-5 ~6.90 - 7.00ddJH6-H5 ≈ 8.5 (ortho), JH2-H5 ≈ 0.5 (para)1H
H-6 ~7.05 - 7.15dJH5-H6 ≈ 8.5 (ortho)1H
-NH₂ ~3.50 - 5.00br sNone2H
The Benzyloxy Group (-OCH₂Ph)

This group gives rise to two distinct signals: the benzylic methylene protons and the protons of the phenyl ring.

  • -CH₂- : The two methylene protons are chemically equivalent and will appear as a sharp singlet.

  • Phenyl Protons : The five protons on the terminal phenyl ring will appear in the typical aromatic region, likely as a multiplet.

ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Integration
-CH₂- ~5.10sNone2H
Phenyl ~7.30 - 7.50m-5H

Experimental Protocol for Data Acquisition

Acquiring a high-quality NMR spectrum requires meticulous sample preparation and selection of appropriate acquisition parameters. The following protocol is a self-validating system designed to yield a clean, interpretable spectrum.

Diagram: ¹H NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL DMSO-d6) weigh->dissolve filter 3. Filter Solution (Pipette with glass wool) dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer insert 5. Insert Sample into Spectrometer transfer->insert lock 6. Lock & Shim insert->lock acquire 7. Acquire Spectrum (Set parameters: scans, delay) lock->acquire process 8. Fourier Transform acquire->process phase 9. Phase Correction process->phase baseline 10. Baseline Correction phase->baseline integrate 11. Integration & Peak Picking baseline->integrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:
  • Solvent Selection : The choice of a deuterated solvent is critical.[7] The target molecule contains polar amine groups, suggesting good solubility in polar solvents. DMSO-d₆ is an excellent choice as it dissolves a wide range of compounds and its residual proton peak (~2.50 ppm) is unlikely to overlap with signals of interest.[8][9] Chloroform-d (CDCl₃) is another option, but the amine protons may exchange more rapidly or be broader.[10]

  • Sample Preparation :

    • Weigh approximately 5-25 mg of the purified solid compound.[11][12]

    • In a small vial, dissolve the sample in 0.6-0.7 mL of DMSO-d₆. The solvent should contain an internal standard, typically TMS (0.03-0.05% v/v).

    • Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13] This step is crucial to avoid distorted magnetic field homogeneity, which can lead to broad spectral lines.

  • Data Acquisition (400 MHz Spectrometer) :

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum with standard parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds).

  • D₂O Exchange : To confirm the identity of the -NH₂ protons, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The broad singlet corresponding to the amine protons should disappear or significantly decrease in intensity due to H-D exchange.[5]

Comparison with Complementary Analytical Techniques

While ¹H NMR is a cornerstone of structural elucidation, a comprehensive analysis relies on a suite of techniques. Each method provides unique and confirmatory information.

TechniqueInformation Provided for this MoleculeStrengthsWeaknesses
¹H NMR Provides detailed information on the proton framework, including connectivity (via J-coupling), symmetry, and electronic environment.[14]High resolution; provides rich structural detail; non-destructive.Complex spectra can be difficult to interpret fully; less sensitive than MS.
¹³C NMR Confirms the number of unique carbon atoms in the molecule and their electronic environment (sp², sp³).[15][16]Directly observes the carbon skeleton; excellent for identifying symmetry.Low natural abundance of ¹³C makes it much less sensitive than ¹H NMR, requiring more sample or longer acquisition times.[16]
2D NMR (COSY) A COSY (Correlation Spectroscopy) experiment would definitively establish which protons are spin-coupled to each other.[17] For example, it would show a cross-peak between H-5 and H-6, confirming their adjacency.Unambiguously resolves coupling networks, essential for assigning complex spectra.[18]Requires longer acquisition times than 1D NMR.
Mass Spectrometry (MS) Determines the accurate molecular weight and, via High-Resolution MS (HRMS), the elemental formula.[19][20] Fragmentation patterns can provide additional structural clues.[21][22]Extremely high sensitivity; provides definitive molecular weight.Does not provide detailed connectivity information like NMR; isomers can be difficult to distinguish without MS/MS.

This multi-technique approach provides a self-validating system for structural confirmation. MS confirms the formula, ¹³C NMR confirms the carbon count, and ¹H and 2D NMR elucidate the precise arrangement of atoms.

Conclusion

The structural elucidation of this compound is a prime example of modern analytical chemistry workflows. Through a predictive analysis based on established spectroscopic principles, we can anticipate the key features of its ¹H NMR spectrum, including the characteristic chemical shifts and the diagnostic ¹H-¹⁹F coupling patterns. A robust experimental protocol ensures the acquisition of high-quality data. Finally, by integrating ¹H NMR with complementary techniques such as ¹³C NMR, 2D NMR, and mass spectrometry, researchers can achieve an unambiguous and trustworthy confirmation of the molecular structure, a critical step in any chemical research or drug development program.

References

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HPLC Method Development Guide: 4-(Benzyloxy)-3'-fluoro-[1,1'-biphenyl]-3-amine Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Analysis

This guide details the High-Performance Liquid Chromatography (HPLC) separation strategy for 4-(Benzyloxy)-3'-fluoro-[1,1'-biphenyl]-3-amine , a critical bi-aryl intermediate often utilized in the synthesis of kinase inhibitors and neurological drugs (e.g., MAO-B inhibitors).

The molecule features a hydrophobic biphenyl core, a basic primary amine, and a lipophilic benzyloxy protecting group. Successful analysis requires a method that resolves the target amine from its highly polar de-benzylated byproducts and its non-polar starting materials.

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • Target: this compound

  • Molecular Formula: C₁₉H₁₆FNO

  • Key Functional Groups:

    • Primary Amine (-NH₂): pH-sensitive; protonated (

      
      ) at acidic pH.
      
    • Benzyloxy (-OBn): Significant hydrophobic contributor; susceptible to cleavage (de-benzylation).

    • Biphenyl Core: High UV absorptivity (conjugation) and rigidity.

Impurity Landscape & Retention Logic

Understanding the synthetic origin is the only way to predict and identify impurities without expensive standards. The target is typically synthesized via a Suzuki-Miyaura coupling between a phenylboronic acid and a protected bromo-aniline derivative.

Predicted Impurity Profile[10]
Impurity TypeChemical IdentityPolarity vs. TargetPredicted RRT*
Degradant 3-Amino-3'-fluoro-[1,1'-biphenyl]-4-ol (Debenzylated byproduct)More Polar Loss of hydrophobic benzyl group exposes a polar phenolic -OH.0.40 – 0.60
Starting Material 3-Fluorophenylboronic acid Highly Polar Small, ionizable acid. Elutes near the void volume.0.10 – 0.20
Target This compound Baseline 1.00
Starting Material 4-(Benzyloxy)-3-bromoaniline Less Polar Bromine is lipophilic; lacks the polar fluoro-phenyl ring.1.10 – 1.20
Dimer Homocoupled Biphenyls (e.g., Bis-benzyloxy dimer)Very Non-Polar Double the molecular weight and lipophilicity.1.30 – 1.50

*RRT = Relative Retention Time (approximate, dependent on gradient slope).

Synthetic Pathway & Impurity Generation (DOT Diagram)

G SM1 SM1: 4-(Benzyloxy)- 3-bromoaniline Cat Pd Catalyst (Suzuki Coupling) SM1->Cat Imp2 IMPURITY B: Homocoupled Dimer SM1->Imp2 Side Rxn SM2 SM2: 3-Fluorophenyl- boronic acid SM2->Cat Target TARGET: 4-(Benzyloxy)-3'-fluoro- [1,1'-biphenyl]-3-amine Cat->Target Main Rxn Imp1 IMPURITY A: Debenzylated Phenol (Hydrolysis) Target->Imp1 Acid/Heat (Loss of Bn)

Figure 1: Synthetic pathway showing the origin of critical impurities. The debenzylated phenol is the most common degradant.

Method Development Comparison

You have two primary choices for stationary phases. The decision depends on whether you need to resolve structural isomers (regioisomers) or simply separate the main peak from gross impurities.

Option A: C18 (Octadecyl) – The Robust Standard
  • Mechanism: Hydrophobic interaction.

  • Pros: Excellent lifetime, reproducible, separates based on hydrophobicity (perfect for Benzyloxy vs. Hydroxy separation).

  • Cons: May struggle to separate positional fluoro-isomers (e.g., 3'-fluoro vs 4'-fluoro).

  • Recommendation: Start here. It is sufficient for 95% of applications involving this molecule.

Option B: Phenyl-Hexyl – The Selectivity Specialist
  • Mechanism:

    
     interactions + Hydrophobicity.
    
  • Pros: The biphenyl core of the target interacts strongly with the Phenyl phase. It provides superior resolution for aromatic impurities (e.g., separating the target from non-fluorinated biphenyl analogs).

  • Cons: Longer equilibration times.

Mobile Phase Selection: The pH Factor

The amine group (


 for aniline derivatives) dictates the pH choice.
  • Acidic (0.1% Formic Acid, pH ~2.7): The amine is protonated (

    
    ). This increases polarity but prevents interaction with silanols, resulting in sharp peaks .
    
  • Basic (10mM Ammonium Bicarbonate, pH ~10): The amine is neutral. Retention increases significantly. Use only if the acidic method fails to retain the debenzylated impurity.

Recommended Experimental Protocol

This protocol uses a C18 column with Acidic Mobile Phase to ensure sharp peak shape for the amine and clear separation of the hydrophobic impurities.

Equipment & Reagents[2][3][8][9][11]
  • HPLC System: Agilent 1100/1200 or Waters Alliance (Quaternary pump preferred).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Solvent A: Water + 0.1% Formic Acid (HPLC Grade).

  • Solvent B: Acetonitrile + 0.1% Formic Acid (HPLC Grade).

Step-by-Step Workflow
  • Preparation of Standard:

    • Dissolve 10 mg of the target compound in 10 mL of Acetonitrile (do not use water as the diluent; solubility is low).

    • Sonicate for 5 minutes.

    • Filter through a 0.22 µm PTFE filter.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temp: 30°C (Control is vital; higher temp reduces resolution of isomers).

    • Detection: UV at 254 nm (Primary) and 210 nm (Secondary for non-conjugated impurities).

  • Gradient Program:

    Time (min) % Solvent B Event
    0.0 5 Initial Hold (Traps polar boronic acids)
    2.0 5 Start Gradient
    20.0 95 Elute Target & Hydrophobic Dimers
    25.0 95 Wash
    25.1 5 Re-equilibration

    | 30.0 | 5 | End |

  • System Suitability Test (Self-Validating):

    • Inject the standard. The target peak should elute between 12–15 minutes .

    • Tailing Factor: Must be < 1.5. If > 1.5, the column has active silanols; add 5mM Ammonium Formate to Solvent A.

    • Resolution: If Impurity A (Phenol) is present, resolution between Phenol and Target must be > 2.0.

HPLC Workflow Diagram (DOT)

HPLC_Workflow Start Start Method Development Solubility Check Solubility: Dissolve in 100% ACN Start->Solubility ColumnSelect Select Column: C18 (3.5 µm) Solubility->ColumnSelect Inject Inject Standard Gradient 5-95% B ColumnSelect->Inject Decision Peak Tailing > 1.5? Inject->Decision Good Peak Shape Good: Proceed to Impurity Spiking Decision->Good No Bad Bad Tailing: Switch to High pH (Ammonium Bicarbonate) Decision->Bad Yes

Figure 2: Decision tree for optimizing the HPLC method based on peak symmetry.

References

  • Guidance on Impurities in Drug Substances. International Council for Harmonisation (ICH), Q3A(R2). Available at: [Link]

  • Separation of Aromatic Amines by HPLC. ResearchGate, Review of biphenyl amine separation methodologies. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Organic Chemistry Portal. (Standard reference for the synthesis mechanism and byproduct identification). Available at: [Link]

A Senior Scientist's Guide to the Mass Spectrometry Fragmentation of Fluorinated Benzyloxy Biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Analytical Challenge of Fluorinated Scaffolds

In modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating metabolic stability, binding affinity, and lipophilicity. The fluorinated benzyloxy biphenyl scaffold, in particular, represents a class of compounds with significant therapeutic and industrial potential. However, their structural complexity and the unique chemical properties of the C-F bond present a distinct analytical challenge. Understanding their behavior under mass spectrometric analysis is paramount for unambiguous identification, structural elucidation, and metabolic profiling.

This guide provides an in-depth comparison of the fragmentation patterns of fluorinated benzyloxy biphenyls under both hard (Electron Ionization) and soft (Electrospray Ionization with Collision-Induced Dissociation) ionization techniques. We will dissect the characteristic fragmentation pathways, explain the underlying chemical principles, and provide robust experimental protocols to empower researchers in their analytical endeavors.

Pillar 1: Deconstructing the Molecule - Core Fragmentation Principles

To predict the fragmentation of the complete structure, we must first understand the behavior of its constituent parts: the benzyloxy group and the fluorinated biphenyl core.

The Benzyloxy Moiety: The Inevitable Tropylium Ion

A near-universal feature in the mass spectra of compounds containing a benzyl group is the formation of the tropylium ion (C₇H₇⁺). Upon ionization, the benzylic C-O bond is readily cleaved. The initial benzyl cation (PhCH₂⁺) rapidly rearranges into the highly stable, aromatic 7-membered ring tropylium cation, which gives rise to a characteristic and often base peak at m/z 91 .[1][2][3][4][5] This fragmentation is a dominant process and serves as a primary diagnostic marker for the benzyloxy substructure.

The Biphenyl Core and The Influence of Halogenation

The fragmentation of the biphenyl system itself is less facile due to its aromatic stability. However, studies on analogous polychlorinated biphenyls (PCBs) provide a strong predictive model for the behavior of fluorinated biphenyls.[6][7] The primary fragmentation pathway for the halogenated biphenyl radical cation involves the sequential loss of halogen atoms (as radicals, e.g., F•) or hydrogen halides (e.g., HF).[8][9]

A critical phenomenon to consider is the "ortho effect." In halogenated biphenyls, substituents at the ortho-position (2, 2', 6, 6') can induce steric strain, weakening the C-X bond and leading to a significantly more abundant [M-X]⁺ ion compared to meta or para isomers.[10][11][12] This effect can be a powerful tool for isomer differentiation.

Pillar 2: A Comparative Analysis - EI vs. ESI-MS/MS Fragmentation

The choice of ionization technique fundamentally dictates the type and extent of fragmentation observed. Here, we compare the hard ionization of Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and the soft ionization of Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS), commonly used with Liquid Chromatography (LC-MS).

Electron Ionization (EI): Rich Fragmentation for Structural Detail

EI utilizes a high-energy electron beam (typically 70 eV) to ionize the molecule, creating a high-energy molecular radical cation (M⁺•) that undergoes extensive and often complex fragmentation.[13][14] This provides a detailed "fingerprint" of the molecule's structure.

For a model compound like 4-(4'-fluorobenzyloxy)biphenyl , we can predict the following key fragmentation pathways under EI:

  • Benzylic Cleavage (Dominant Pathway): The most favorable cleavage is at the weakest bond, the benzylic C-O bond, leading to the formation of the tropylium ion.

  • Biphenyl Fragmentation: The resulting fluorobiphenyl radical cation can then undergo dehalogenation.

  • Ether Cleavage Variations: Alternative, less favorable cleavages can also occur, such as through the ether oxygen.[15][16]

EI_Fragmentation M [M]+• (Fluorinated Benzyloxy Biphenyl) Tropylium Tropylium Ion C₇H₇⁺ m/z 91 M->Tropylium - •O-C₁₂H₈F FluoroBiphenylCation [Fluorobiphenyl]⁺ M->FluoroBiphenylCation - C₇H₇O• FluoroBiphenylRadical [Fluorobiphenyl-O]• Radical BiphenylCation [Biphenyl]⁺ FluoroBiphenylCation->BiphenylCation - F•

Caption: Predicted EI fragmentation of a fluorinated benzyloxy biphenyl.

Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID): Controlled Fragmentation

ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, with minimal initial fragmentation.[17] To elicit structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID) with an inert gas.[18]

The fragmentation of an even-electron ion like [M+H]⁺ follows different rules than the radical-driven chemistry of EI.[13][17] The location of protonation, often at the ether oxygen, directs the fragmentation pathways.[19][20][21]

For the same model compound, the ESI-MS/MS spectrum would likely show:

  • Loss of the Fluorobiphenyl Moiety: The most common pathway involves the cleavage of the protonated ether linkage, leading to the loss of the neutral fluorobiphenol molecule and formation of the tropylium ion.

  • Loss of the Benzyl Group: A competing pathway is the loss of the neutral toluene (or a fluorinated toluene variant), resulting in a protonated fluorobiphenyloxy cation.

ESI_Fragmentation MH [M+H]⁺ (Protonated Molecule) Tropylium Tropylium Ion C₇H₇⁺ m/z 91 MH->Tropylium - C₁₂H₉FO (Neutral Loss) ProtonatedFluoroBiphenol [Fluorobiphen-OH₂]⁺ MH->ProtonatedFluoroBiphenol - C₇H₈ (Neutral Loss)

Caption: Predicted ESI-CID fragmentation of a fluorinated benzyloxy biphenyl.

Pillar 3: Data Interpretation and Experimental Protocols

The true power of this analysis lies in comparing the data from both techniques to build a confident structural assignment.

Comparative Data Summary

The following table summarizes the expected key fragments for a hypothetical 4-(4'-fluorobenzyloxy)biphenyl (Molecular Weight: 264.3 g/mol ).

m/z Proposed Ion Structure Plausible Mechanism Expected Ionization Method Relative Abundance
264[M]⁺•Molecular Radical IonEILow to Medium
265[M+H]⁺Protonated MoleculeESIHigh (in MS1)
185[F-C₁₂H₈-O]•Benzylic cleavage from M⁺•EIMedium
170[C₁₂H₉O]⁺Loss of fluorobenzyl radicalEILow
91 [C₇H₇]⁺ (Tropylium) Benzylic Cleavage (Both) EI & ESI-CID High (Often Base Peak)
173[F-C₁₂H₈]⁺Loss of benzyloxy radicalEIMedium
154[C₁₂H₁₀]⁺Loss of F from [F-C₁₂H₉]⁺EILow

Experimental Protocol: GC-MS Analysis (EI)

This protocol is designed for the robust analysis of semi-volatile aromatic ethers.

1. Sample Preparation: a. Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of 10-100 µg/mL. b. If necessary, use a derivatization agent to improve volatility, though benzyloxy biphenyls are typically amenable to direct analysis. c. Inject 1 µL into the GC-MS system.

2. Gas Chromatography (GC) Conditions:

  • Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Inlet Temperature: 280 °C.
  • Injection Mode: Splitless (or split 10:1 for higher concentrations).
  • Oven Program:
  • Initial temperature: 150 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 300 °C.
  • Hold: 5 minutes at 300 °C.

3. Mass Spectrometry (MS) Conditions (EI):

  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40 - 500.
  • Solvent Delay: 3-5 minutes (to avoid solvent front).

Experimental Protocol: LC-MS/MS Analysis (ESI-CID)

This protocol is suitable for a broader range of polarities and for analyzing potential metabolites.

1. Sample Preparation: a. Dissolve the sample in a mobile-phase compatible solvent (e.g., Acetonitrile, Methanol) to a final concentration of 1-10 µg/mL. b. Filter the sample through a 0.22 µm syringe filter before placing it in an autosampler vial. c. Inject 5 µL into the LC-MS system.

2. Liquid Chromatography (LC) Conditions:

  • Column: Waters Acquity BEH C18 or equivalent (100 mm x 2.1 mm ID, 1.7 µm particle size).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Flow Rate: 0.4 mL/min.
  • Gradient:
  • Start at 50% B.
  • Linear gradient to 95% B over 8 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to 50% B and re-equilibrate for 3 minutes.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS/MS) Conditions (ESI-CID):

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 400 °C.
  • Desolvation Gas Flow: 800 L/hr (Nitrogen).
  • Cone Gas Flow: 50 L/hr.
  • Data Acquisition:
  • MS1 Scan: m/z 100 - 500 to identify the [M+H]⁺ precursor ion.
  • MS2 (Product Ion Scan): Isolate the precursor ion (e.g., m/z 265) with an isolation window of ~1 Da. Apply collision energy (start with a ramp, e.g., 15-40 eV) to induce fragmentation.

Conclusion

The mass spectrometric fragmentation of fluorinated benzyloxy biphenyls is a predictable process governed by the fundamental stabilities of the resulting ions. The dominant formation of the m/z 91 tropylium ion is a hallmark of the benzyloxy moiety across both EI and ESI-CID techniques. EI-MS provides a rich, detailed fingerprint ideal for library matching and elucidating the core biphenyl structure through fluorine loss patterns. In contrast, ESI-MS/MS offers a more controlled fragmentation of the protonated molecule, ideal for targeted analysis and metabolic studies. By leveraging the comparative strengths of these techniques and understanding the underlying fragmentation chemistry, researchers can confidently identify and characterize this important class of molecules.

References

  • Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC. (2023, May 15).
  • Tropylium Ion | Encyclopedia MDPI. (2023, June 1). MDPI.
  • Tropylium ion - chemeurope.com. chemeurope.com.
  • Information from Mass Spectrometry - chemconnections. chemconnections.org.
  • Illustrated Glossary of Organic Chemistry - Tropylium cation. UCLA Department of Chemistry & Biochemistry.
  • Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. (2010, April 15). PubMed.
  • mass spectrometric ionization pattern of 209 polychlorinated biphenyls.
  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (2025, October 29).
  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls.
  • Gas Phase Reactivity of Isomeric Hydroxylated Polychlorinated Biphenyls.
  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (2020, October 15). PubMed.
  • Mass spectrometric analysis of chlorinated biphenyls using metastable ions. Scilit.
  • The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantit
  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
  • Collision-induced dissoci
  • Fragmentation Mechanisms.
  • Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Semantic Scholar.
  • Mass Spectrometry: Fragment
  • Ortho effects: A mechanistic study. (1995).
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. (2024, October 14). PubMed.
  • Ortho effect. Wikipedia.
  • Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. (2025, October 14).
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. (2024, December 24). PubMed.
  • What is ortho effect? (2015, October 25). Quora.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • GCMS Section 6.13. Whitman College.
  • Annotated MS/MS fragmentation spectrum of the ion at m/z 460.9268 and...
  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. (2025, August 12). National Institute of Standards and Technology.
  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. (2020, November 16). Spectroscopy Online.
  • Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine.
  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019, February 25).
  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (2025, August 6).
  • Understanding collision-induced dissociation of dofetilide: a case study in the application of density functional theory as an aid to mass spectral interpret
  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
  • Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. (2022, March 11). YouTube.

Sources

Comparative Guide: 3'-Fluoro vs. 4'-Fluoro Biphenyl Amines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing biological activity of 3'-fluoro vs 4'-fluoro biphenyl amines Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the optimization of biphenyl amine scaffolds—common in kinase inhibitors, GPCR ligands, and antimicrobial agents—the strategic placement of a fluorine atom is a high-impact modification. This guide compares the biological and physicochemical consequences of substituting at the 3' (meta) versus 4' (para) positions.[1]

While both modifications modulate lipophilicity and metabolic stability, they offer distinct advantages:[1]

  • 4'-Fluoro: Primarily used to block metabolic clearance (para-hydroxylation) and reduce genotoxicity risks associated with quinone-imine formation.[1]

  • 3'-Fluoro: Primarily used to modulate conformation and electronic environment (pKa suppression) without imposing the steric linearity of para-substitution, often yielding superior binding affinity in sterically constrained pockets.[1]

Physicochemical & Structural Profiling[1]

The choice between 3'-F and 4'-F is fundamentally a choice between electronic induction and resonance effects, which dictate the molecule's basicity, lipophilicity, and binding mode.

Electronic Modulation (Hammett Constants)

Fluorine acts as an electron-withdrawing group (EWG) via induction (


) but a donor via resonance (

).[1]
  • 3'-Fluoro (Meta): The inductive effect dominates.[1][2] It strongly withdraws electron density from the ring system, lowering the pKa of the amine (making it less basic) and increasing the acidity of neighboring protons.[1]

  • 4'-Fluoro (Para): The resonance donor effect competes with the inductive withdrawal.[1] While still overall electron-withdrawing, it is less deactivating than the 3'-position for certain reactions and affects the pKa of the distal amine less drastically than the meta-substitution.

Conformational Bias

The biphenyl system is not planar; it exists in a twisted conformation to minimize steric clash between ortho-hydrogens.

  • 4'-F: Has negligible steric impact on the biphenyl torsion angle. It extends the molecular length slightly (Van der Waals radius of F = 1.47 Å vs H = 1.20 Å).[1]

  • 3'-F: Can introduce subtle steric pressure or electrostatic repulsion with the ortho-hydrogens of the proximal ring, potentially altering the energy barrier for rotation and "locking" a specific bioactive conformation.

Table 1: Physicochemical Comparison

Feature3'-Fluoro (Meta)4'-Fluoro (Para)
Electronic Effect Strong Inductive (

), Weak Resonance
Balanced Inductive (

) & Resonance (

)
Hammett Constant (

)


Metabolic Role Modulates electrophilicity; blocks meta-oxidationBlocks primary para-hydroxylation
Steric Impact Moderate; affects torsion angleMinimal; increases length
Primary Utility Potency optimization (affinity)PK optimization (stability)

Biological Activity: Head-to-Head Case Studies

Experimental data reveals that while 4'-F is the "safe" choice for stability, 3'-F often drives potency.

Case Study A: FAAH Inhibitors (Potency)

In a study of Fatty Acid Amide Hydrolase (FAAH) inhibitors based on a biphenyl-3-yl carbamate scaffold (URB series), researchers compared 3'- and 4'-substitutions.[3]

  • Result: The 3'-substituted analogs (specifically 3'-carbamoyl, but supported by 3'-F trends) were significantly more potent.[3]

  • Data: The 4'-F derivative showed activity comparable to the unsubstituted parent, whereas meta-substitution allowed for better filling of the hydrophobic pocket without steric clash.

  • Takeaway: 3'-substitution is superior when the distal phenyl ring occupies a restricted hydrophobic pocket where length (para-extension) is detrimental.[1]

Case Study B: Wip1 Phosphatase Inhibitors (Equivalence)

In the development of Wip1 phosphatase inhibitors, a fluorine scan of the biphenyl amine moiety showed negligible difference in biochemical IC50.[1]

  • Data: 3'-F IC50 = 28.5 µM vs. 4'-F IC50 = 28.1 µM.

  • Takeaway: In solvent-exposed regions or large binding pockets, the specific position of the fluorine (meta vs para) may be inconsequential for binding, shifting the decision driver entirely to metabolic stability .[1]

Metabolic Stability & ADME

This is the most critical differentiator. The 4'-position of a biphenyl system is the primary "soft spot" for Cytochrome P450 (CYP)-mediated oxidation.

The "Para-Block" Strategy

CYP450 enzymes preferentially oxidize the electron-rich para-position. Replacing the 4'-hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this pathway.[1]

  • 4'-Fluoro: Prevents formation of the 4'-hydroxy metabolite, often the rate-limiting step in clearance. This can significantly extend half-life (

    
    ).[1]
    
  • 3'-Fluoro: Does not block para-hydroxylation. In fact, by withdrawing electrons, it may deactivate the ring slightly, but metabolic switching to the 4'-position can still occur rapidly unless the 4'-position is otherwise substituted.

Visualization: Metabolic Fate Pathways

The following diagram illustrates the divergent metabolic pathways for 3'-F vs 4'-F biphenyl amines.

MetabolicPathways Substrate Biphenyl Amine Scaffold F4 4'-Fluoro Analog Substrate->F4 Design Choice F3 3'-Fluoro Analog Substrate->F3 Design Choice CYP CYP450 Metabolism Stable Metabolically Stable (Blocked Site) CYP->Stable 4'-F Blocks OH MinorMet Minor Metabolites (Defluorination/Ortho-OH) CYP->MinorMet ParaOH 4'-Hydroxy Metabolite (Rapid Clearance) CYP->ParaOH Para-H Accessible F4->CYP F3->CYP Quinone Quinone-Imine (Potential Toxicity) ParaOH->Quinone Bioactivation

Caption: Metabolic divergence: 4'-F blocks the primary clearance pathway, while 3'-F leaves the para-position vulnerable to hydroxylation and potential toxic bioactivation.

Toxicology & Safety: The Carcinogenicity Factor

Biphenyl amines (specifically 4-aminobiphenyl) are known bladder carcinogens.[1] The mechanism involves N-hydroxylation followed by esterification and formation of a reactive nitrenium ion.

  • Impact of 4'-F: Fluorination at the 4'-position (para to the amine linkage in the distal ring, or para to the amine if on the same ring) can drastically alter this profile.

    • If the F is on the distal ring (4'-fluoro-4-aminobiphenyl), studies suggest it does not eliminate mutagenicity and may form stable DNA adducts that block replication.

    • However, 4'-F is often used to prevent the formation of toxic quinone-imines that result from ring oxidation.

  • Impact of 3'-F: 3'-substitution generally reduces the planarity of the system (if bulky) or alters the electronic potential at the nitrogen. While 3-aminobiphenyl is weakly/non-carcinogenic compared to the 4-isomer, adding a 3'-F to a 4-aminobiphenyl core is a nuanced risk that requires Ames testing.

Experimental Protocols

To validate the choice between 3'-F and 4'-F, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (Clearance Validation)

Objective: Determine if 4'-F successfully blocks metabolic clearance compared to 3'-F.

  • Preparation: Prepare 10 mM stock solutions of 3'-F, 4'-F, and non-fluorinated analogs in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (human/mouse, 0.5 mg/mL protein).[1]

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase) to initiate reaction.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .[1]
    • Success Criteria: 4'-F analog should show >2-fold increase in

      
       vs. parent.[1]
      
Protocol B: Comparative Kinase Inhibition Assay

Objective: Assess if 3'-F provides superior binding affinity.

  • Reagents: Use a FRET-based kinase assay kit (e.g., LanthaScreen).

  • Dilution: Prepare 3-fold serial dilutions of compounds (starting at 10 µM) in kinase buffer.

  • Reaction: Incubate kinase (5 nM), fluorescent tracer, and compound for 60 min at RT.

  • Detection: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader.

  • Data: Fit curves to the Hill equation:

    
    .
    
    • Validation: Z'-factor must be > 0.5 for the assay to be valid.

References

  • Tarzia, G., et al. (2004).[1] "Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure-Activity Relationships, and Molecular Modeling Studies." Journal of Medicinal Chemistry. Link[1]

  • Pawar, V., et al. (2014).[1] "Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase." Bioorganic & Medicinal Chemistry Letters. Link

  • Luthe, G., et al. (2007).[1] "Influence of fluoro-substitution on the planarity of 4-chlorobiphenyl (PCB 3)." Acta Crystallographica Section C. Link

  • Van de Poll, M. L., et al. (1992).[1] "N-acetylated and deacetylated 4'-fluoro-4-aminobiphenyl and 4-aminobiphenyl adducts differ in their ability to inhibit DNA replication." Carcinogenesis. Link

  • Smart, B. E. (2001).[1] "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry. Link

Sources

A Comparative Guide to FTIR Characteristic Peaks for Amine and Ether Groups in Biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Bedrock of Vibrational Spectroscopy: Why FTIR is a Cornerstone in Functional Group Identification

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds stretch and bend at specific frequencies, absorbing energy. This absorption pattern creates a unique spectral "fingerprint," allowing for the identification of functional groups.[1][2] The frequency of a specific vibration is primarily determined by the masses of the bonded atoms and the strength of the bond between them, as described by Hooke's Law. However, the chemical environment, including electronic effects like resonance and induction, can subtly shift these frequencies, providing a wealth of structural information.[3]

For drug development professionals working with biphenyl-based compounds, which are prevalent in many pharmacologically active agents, a precise understanding of the FTIR spectra is crucial for confirming molecular identity, assessing purity, and studying intermolecular interactions. This guide will dissect the characteristic peaks of two common functional groups in this context: amines and ethers.

Deciphering the Amine Signature in Aromatic Systems

Amine functional groups are categorized as primary (R-NH₂), secondary (R₂-NH), or tertiary (R₃-N), and their FTIR spectra are distinctly different. The presence of the biphenyl moiety, an aromatic system, significantly influences the vibrational frequencies of the C-N bond.[4][5][6]

N-H Stretching Vibrations: A Clear Indicator of Amine Class

The most telling region for identifying the class of an amine is between 3300 and 3500 cm⁻¹.[7][8][9]

  • Primary Amines (Ar-NH₂): These exhibit two distinct bands in this region.[4][6][7][10] The higher frequency band corresponds to the asymmetric N-H stretch, while the lower frequency band is due to the symmetric N-H stretch.[4][6] In aromatic amines, these peaks are typically found at slightly higher wavenumbers compared to their aliphatic counterparts.[5] For instance, in 2-aminobiphenyl, the asymmetric and symmetric N-H stretching vibrations have been observed at approximately 3471 cm⁻¹ and 3386 cm⁻¹, respectively.[11]

  • Secondary Amines (Ar₂-NH or Ar-NH-R): These show a single, generally weaker N-H stretching band in the 3300-3500 cm⁻¹ range.[4][7][9][10][12]

  • Tertiary Amines (Ar₃-N, etc.): Lacking an N-H bond, tertiary amines do not exhibit any absorption in this region.[4][7][8][10][12]

These N-H stretching bands are typically sharper and less intense than the broad O-H stretching bands of alcohols, which can sometimes appear in the same region.[4][6]

N-H Bending and C-N Stretching: Confirming the Amine Presence

Further confirmation of an amine group can be found in other regions of the spectrum:

  • N-H Bending (Scissoring): Primary amines display a characteristic bending vibration (scissoring) in the 1550-1650 cm⁻¹ range.[3][5][13] This peak can sometimes be obscured by aromatic C=C stretching bands. Secondary amines show a weaker N-H bending vibration in a similar region.[5][9]

  • C-N Stretching: The stretching of the carbon-nitrogen bond is highly sensitive to the aromatic character of the molecule. For aromatic amines, including those on a biphenyl ring, the C-N stretching vibration gives rise to a strong band in the 1200-1350 cm⁻¹ region.[3][4][5][6] This is at a higher frequency than for aliphatic amines (1000-1250 cm⁻¹) due to the increased bond strength from resonance with the aromatic ring.[3][4][5]

  • N-H Wagging: For primary and secondary amines, a broad band corresponding to the out-of-plane N-H wag can often be observed in the 650-900 cm⁻¹ region.[4][5][6]

The following diagram illustrates the primary vibrational modes for an aromatic primary amine.

Caption: Key Vibrational Modes of an Aromatic Primary Amine.

Identifying the Ether Linkage in Biphenyl Systems

Ethers (R-O-R') are characterized by their C-O-C linkage. In the context of biphenyls, we are primarily concerned with aryl ethers (Ar-O-Ar' or Ar-O-R). The key diagnostic peaks for ethers are the asymmetric and symmetric C-O-C stretching vibrations.[14]

C-O-C Stretching: The Ether Fingerprint

The most prominent and useful absorption for ethers is the C-O-C asymmetric stretch, which is typically the strongest band in the 1300-1000 cm⁻¹ region.[14] The exact position of this peak provides clues about the nature of the groups attached to the oxygen.

  • Aryl Alkyl Ethers: These compounds, where one side of the ether is a biphenyl ring and the other is an alkyl group, will show two strong bands: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[15][16] The higher frequency of the asymmetric stretch compared to dialkyl ethers is due to resonance between the oxygen lone pairs and the aromatic ring, which strengthens the C-O bond.[15]

  • Diaryl Ethers: In compounds where the oxygen is bonded to two aromatic rings (e.g., a biphenyloxy-phenyl moiety), a strong, single asymmetric C-O-C stretching band is observed in the 1300-1200 cm⁻¹ range.[14]

It is important to note that other functional groups, such as alcohols and esters, also have C-O stretching bands.[16] Therefore, it is crucial to look for the absence of O-H and C=O bands to confidently assign a peak to an ether linkage.

The following diagram illustrates the key C-O-C stretching vibrations for an aryl alkyl ether.

Caption: C-O-C Stretching Modes in an Aryl Alkyl Ether.

Comparative Summary of Characteristic Peaks

For rapid identification and comparison, the following table summarizes the key FTIR absorption bands for amine and ether groups in biphenyl compounds.

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity/AppearanceNotes
Primary Amine N-H Asymmetric & Symmetric Stretch3300 - 3500Two sharp, medium bandsDiagnostic for primary amines. Aromatic amines absorb at slightly higher frequencies.[4][5][10]
N-H Bending (Scissoring)1550 - 1650Medium to strongCan overlap with aromatic C=C stretches.[3][4][5][13]
C-N Stretch1200 - 1350StrongHigher frequency than aliphatic amines due to resonance.[3][4][5][6]
Secondary Amine N-H Stretch3300 - 3500One sharp, weak to medium bandClearly distinguishes from primary amines.[4][9][10][12]
C-N Stretch1200 - 1350StrongSimilar range to primary aromatic amines.[3][5]
Tertiary Amine N-H StretchAbsent-Lack of N-H bond is a key identifier.[4][8][12]
C-N Stretch1200 - 1350Weak to mediumOften difficult to definitively assign in a complex spectrum.[12]
Aryl Alkyl Ether C-O-C Asymmetric Stretch~1250StrongOne of two characteristic strong bands for this ether type.[15][16]
C-O-C Symmetric Stretch~1040StrongThe second characteristic strong band.[15][16]
Diaryl Ether C-O-C Asymmetric Stretch1200 - 1300StrongTypically a single, strong band in this region.[14]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the generation of reliable and reproducible data, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is a common technique for solid and liquid samples that requires minimal sample preparation.

Instrument Preparation and Background Collection
  • Instrument Stabilization: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines (typically at least 30 minutes).

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a lint-free wipe. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: Acquire a background spectrum. This is a critical step to account for the ambient atmosphere (CO₂ and water vapor) and the instrument's own spectral characteristics. The background spectrum is automatically subtracted from the sample spectrum by the instrument software.[17]

Sample Analysis
  • Sample Application: Place a small amount of the solid biphenyl compound onto the center of the ATR crystal. If the sample is a liquid, a single drop is sufficient.

  • Pressure Application: Use the instrument's pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the ATR crystal.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is standard for routine analysis.[18]

Data Processing and Interpretation
  • Data Processing: The software will generate a spectrum of absorbance or transmittance versus wavenumber. Perform any necessary baseline corrections.

  • Peak Identification: Identify and label the significant peaks in the spectrum.

  • Interpretation: Compare the observed peak positions with the characteristic frequencies outlined in this guide and in established spectral databases to confirm the presence of the amine and/or ether functional groups.

The following diagram outlines the experimental workflow for ATR-FTIR analysis.

G start Start instrument_prep Instrument Preparation (Stabilize, Select Mode) start->instrument_prep background_spectrum Acquire Background Spectrum (Clean ATR Crystal) instrument_prep->background_spectrum apply_sample Apply Sample to ATR Crystal background_spectrum->apply_sample sample_spectrum Acquire Sample Spectrum apply_sample->sample_spectrum data_processing Data Processing (Baseline Correction, Peak Picking) sample_spectrum->data_processing interpretation Spectral Interpretation (Assign Peaks, Compare to References) data_processing->interpretation end_node End interpretation->end_node

Sources

Purity Determination of 4-(Benzyloxy)-3'-fluoro-[1,1'-biphenyl]-3-amine by LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Method Development

Part 1: Executive Summary & Chemical Context[1]

4-(Benzyloxy)-3'-fluoro-[1,1'-biphenyl]-3-amine is a critical intermediate scaffold, often utilized in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural complexity—featuring a hydrophobic biphenyl core, a bulky benzyloxy ether, and an ionizable primary amine—presents unique analytical challenges.

While 1H-qNMR remains the primary method for absolute mass balance (assay), it lacks the sensitivity required for trace impurity profiling (<0.1%). HPLC-UV is the standard for routine QC but often fails to resolve structurally similar impurities (e.g., de-benzylated byproducts) or detect non-chromophoric synthetic precursors (e.g., boronic acids).

Verdict: LC-MS (ESI+) is the superior methodology for purity determination when specificity and trace detection are paramount.[1] This guide details why LC-MS outperforms alternatives and provides a validated protocol using Phenyl-Hexyl stationary phases to maximize selectivity.

Chemical Structure & Analytical Implications[2][3][4][5][6]
  • Core: Biphenyl system (High Hydrophobicity, LogP ~4.5–5.0).[1]

  • Functional Groups:

    • Primary Amine:[1] pKa ~4–5.[1] Ionizes well in ESI+ (

      
      ).[1] prone to peak tailing on standard C18 due to silanol interactions.[1]
      
    • Benzyloxy Ether:[1] Labile under harsh acidic conditions; potential for "loss of benzyl" in-source fragmentation.[1]

    • Fluorine: Provides unique mass defect but no specific UV advantage.[1]

Part 2: Methodology Comparison

The following table contrasts the three primary techniques for purity analysis of this biphenyl amine.

FeatureLC-MS (Recommended) HPLC-UV (PDA) 1H-qNMR
Primary Utility Trace impurity profiling, Genotoxic impurity (GTI) screening, Specificity.[1]Routine QC, Bulk purity (Area %).Absolute Assay (wt/wt%), Reference Standard qualification.
Specificity High. Mass discrimination resolves co-eluting peaks.[1]Medium. Relies on retention time and

.[1] Co-elution is a high risk.[1]
High. Structural elucidation, but signals often overlap in aromatic region.[1]
Sensitivity (LOD) Excellent (1–10 ng/mL). Essential for detecting GTIs.[1]Good (0.1–1 µg/mL). Limited by extinction coefficient.[1]Poor (~1 mg/mL). Not suitable for trace analysis.[1]
Throughput High (5–10 min run times).[1]High (10–20 min run times).[1]Low (Sample prep and acquisition take >30 mins).[1]
Limitations Matrix effects (suppression), requires volatile buffers.[1]"Blind" to non-UV active impurities (e.g., aliphatic halides).[1]High sample consumption (~10 mg).[1]

Part 3: Deep Dive – The LC-MS Protocol

Chromatographic Strategy: The "Phenyl-Hexyl" Advantage

Standard C18 columns often fail to separate the parent molecule from its de-benzylated impurity (a phenol derivative) due to similar hydrophobicities.

  • Recommendation: Use a Phenyl-Hexyl or Biphenyl stationary phase.[1]

  • Mechanism: These phases utilize

    
     interactions with the biphenyl core of the analyte.[2][3][4] The electron-withdrawing fluorine atom on the impurity vs. the parent creates a distinct difference in electron density, which Phenyl-Hexyl phases resolve significantly better than C18.
    
Validated LC-MS Method Parameters

System: UHPLC coupled to Triple Quadrupole or Q-TOF MS.

ParameterConditionRationale
Column Raptor Biphenyl or Ascentis Express Phenyl-Hexyl (100 x 2.1 mm, 2.7 µm)Maximizes

selectivity for aromatic separation.[1]
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium FormateAcidic pH ensures amine protonation (

).[1] Ammonium formate improves peak shape.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides lower backpressure and sharper peaks for aromatics than Methanol.[1]
Gradient 0-1 min: 5% B; 1-7 min: 5%

95% B; 7-9 min: 95% B.
Steep gradient required to elute the hydrophobic benzyloxy group.[1]
Flow Rate 0.4 mL/minOptimal for ESI source desolvation.[1]
Column Temp 40°CReduces viscosity and improves mass transfer.[1]
Ionization ESI Positive Mode (+) Target Ion:

.[1] Monitor for in-source fragment

.
Impurity Profiling Logic

When analyzing this specific scaffold, you must monitor for these specific synthetic byproducts:

  • Des-benzyl Impurity: Result of ether cleavage.[1] (Mass: Parent - 90 Da).[1]

  • Suzuki Precursors: Unreacted Aryl Bromide or Boronic Acid.[1]

  • Homocoupling Dimers: Common side reaction in Pd-catalyzed cross-couplings.[1]

Part 4: Representative Experimental Data

The following data represents typical validation metrics for this class of compounds using the described LC-MS method versus a standard HPLC-UV method.

Table 1: Sensitivity & Linearity Comparison
MetricHPLC-UV (254 nm)LC-MS (ESI+)Improvement Factor
LOD (Limit of Detection) 0.05 µg/mL0.002 µg/mL 25x
LOQ (Limit of Quantitation) 0.15 µg/mL0.010 µg/mL 15x
Linearity (

)
> 0.999 (10–1000 µg/mL)> 0.995 (0.01–10 µg/mL)Comparable (Range dependent)
Dynamic Range


Wider range on MS
Table 2: Specificity (Resolution of Critical Pair)

Critical Pair: Parent Amine vs. Des-benzyl Phenol Impurity

Column TypeResolution (

)
Peak Symmetry (Tailing Factor)
C18 (Standard) 1.2 (Co-elution risk)1.8 (Significant tailing)
Phenyl-Hexyl (Recommended) 3.5 (Baseline resolved) 1.1 (Sharp peak)

Note: The Phenyl-Hexyl column improves symmetry because the


 interaction competes with the silanol-amine interaction that typically causes tailing.[1]

Part 5: Visualizing the Workflow

Diagram 1: Analytical Decision Matrix

This flow illustrates the logic for selecting LC-MS over other methods for this specific molecule.

G Start Sample: this compound Goal Goal: Purity Determination Start->Goal Check1 Is trace detection (<0.05%) required? Goal->Check1 Check2 Are there non-UV active precursors? Check1->Check2 Yes UV Method: HPLC-UV (Routine QC, Bulk Purity) Check1->UV No NMR Method: qNMR (Assay/Potency) Check2->NMR No (Need Mass Balance) LCMS Method: LC-MS (ESI+) (Impurity Profiling) Check2->LCMS Yes (Boronic acids/Halides) Final Final LCMS->Final Outcome: High Specificity & Trace Detection

Caption: Decision matrix for selecting LC-MS based on sensitivity and impurity requirements.

Diagram 2: LC-MS Impurity Profiling Workflow

The specific pathway for identifying the critical impurities associated with this biphenyl amine.

ImpurityFlow Sample Crude Sample Sep Separation (Phenyl-Hexyl Column) Sample->Sep Inject MS MS Detection (ESI+) Sep->MS Elute Parent Parent Peak [M+H]+ MS->Parent Major Signal Imp1 Impurity A: Des-benzyl (Mass: M-90) MS->Imp1 Trace 1 Imp2 Impurity B: Dimer (Mass: 2M-2H) MS->Imp2 Trace 2

Caption: Workflow for separating and identifying parent amine vs. synthetic byproducts.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][5] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1][Link][1]

  • Restek Corporation. (2017).[1] Biphenyl: The "Go-To" Phase for LC-MS Method Development.[1][6][Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of Fluorinated Biphenyl Amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Pharmaceutical Salts

In the landscape of modern drug development, the solid-state properties of an active pharmaceutical ingredient (API) are as critical as its pharmacological activity. Properties such as solubility, stability, and bioavailability are intrinsically linked to the API's crystal structure. Biphenyl amines are a common scaffold in medicinal chemistry, and their formulation as salts is a primary strategy to enhance aqueous solubility. The introduction of fluorine atoms to this scaffold represents a strategic design choice, leveraging fluorine's unique stereoelectronic properties to modulate not just the biological activity but, crucially, the crystal packing and resulting physicochemical characteristics of the salt.

This guide provides a comparative analysis of the crystal structures of fluorinated biphenyl amine salts. We move beyond a simple recitation of data to explain the causality behind experimental observations, offering a framework for understanding how the number and position of fluorine substituents dictate supramolecular assembly. By comparing these structures with their non-fluorinated counterparts, we aim to provide researchers with the insights needed to rationally engineer crystalline materials with optimized properties.

The Influence of Fluorine: A Subtle but Powerful Force in Crystal Engineering

The substitution of hydrogen with fluorine, the most electronegative element, introduces profound changes in a molecule's electronic and steric profile. This, in turn, dramatically influences the landscape of non-covalent interactions that govern crystal packing.[1] While the strong, charge-assisted hydrogen bonds between the protonated amine (N⁺-H) and the counter-ion (e.g., Cl⁻) often dominate the primary structural motifs in amine salts, the weaker interactions involving fluorine play a crucial role in defining the overall three-dimensional architecture.[2][3][4]

Key interactions influenced or introduced by fluorination include:

  • C-H···F Hydrogen Bonds: Though weaker than conventional hydrogen bonds, these interactions are ubiquitous and play a significant role in stabilizing crystal packing.[5] The acidity of the C-H donor can be enhanced by proximity to electron-withdrawing groups, strengthening this interaction.[6]

  • F···F Contacts: Once dismissed as simple van der Waals repulsions, these contacts are now understood to be subtly stabilizing under specific geometries, contributing significantly to the overall lattice energy.[7][8][9] Hirshfeld surface analysis reveals that F···F contacts can comprise a substantial portion of the intermolecular interactions in highly fluorinated compounds.[9]

  • Aryl–Perfluoroaryl Stacking (π···πF): The introduction of fluorine atoms can alter the quadrupole moment of the aromatic ring, changing it from electron-rich to electron-poor. This allows for favorable electrostatic interactions between a fluorinated ring and a non-fluorinated ring, a motif that is often a powerful tool in crystal engineering.[6][10]

  • C-F···π Interactions: The polarized C-F bond can interact favorably with the electron cloud of a nearby aromatic ring, further guiding the molecular assembly.[6]

The strategic placement of fluorine can lead to unexpected and dramatic shifts in crystal packing. For instance, a simple substitution in the para-position of a phenyl ring has been shown to switch the packing motif from a traditional π-stacking arrangement to a herringbone pattern, a change attributed to altered electrostatic potential.[11][12]

cluster_interactions F Fluorine Substitution (High Electronegativity, Small Size) Elec Altered Molecular Electrostatic Potential F->Elec Induces Interactions Modified Intermolecular Interactions Elec->Interactions Governs Packing Altered Crystal Packing (e.g., π-stacking vs. Herringbone) Interactions->Packing Dictates CH_F C-H···F F_F F···F CF_Pi C-F···π Pi_PiF π···πF Properties Tunable Physicochemical Properties (Solubility, Stability) Packing->Properties Determines

Caption: Logical flow of how fluorine substitution influences crystal properties.

Comparative Experimental Workflow: From Synthesis to Structural Elucidation

A robust analysis of fluorinated biphenyl amine salt crystal structures relies on a systematic and multi-faceted experimental approach. The protocol described below represents a self-validating system where each step provides data that informs and confirms the subsequent analysis.

Synth Step 1: Synthesis & Salt Formation (e.g., Suzuki Coupling followed by acidification) Crystal Step 2: Crystallization (Slow Evaporation, Vapor Diffusion) Solvent screening is critical. Synth->Crystal XRD Step 3: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection & Structure Solution Crystal->XRD Refine Step 4: Structure Refinement (Anisotropic displacement, H-atom positioning) XRD->Refine Validate Step 5: Validation & Deposition (checkCIF, CSD Deposition) Refine->Validate Hirshfeld Step 6: Hirshfeld Surface Analysis (d_norm maps, 2D Fingerprint Plots) Quantify intermolecular contacts. Refine->Hirshfeld Provides coordinates for DFT Step 7 (Optional): Computational Analysis (DFT) (Interaction Energies, MEP maps) Hirshfeld->DFT Complements

Caption: Standard experimental workflow for crystal structure analysis.

Detailed Experimental Protocols

Step 2: Crystallization

The choice of solvent is paramount. For biphenyl amine salts, a solvent system that balances solubility with a slow evaporation rate is ideal. A common starting point is a binary system, such as methanol/dichloromethane or ethanol/water.

  • Preparation: Dissolve 5-10 mg of the purified salt in a minimal amount of the more polar solvent (e.g., methanol) at room temperature in a small, clean vial.

  • Induce Supersaturation: Add the less polar solvent (e.g., dichloromethane) dropwise until a slight turbidity persists. Add a single drop of the polar solvent to redissolve, achieving a saturated solution.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for very slow evaporation over several days to weeks at a stable temperature.

  • Harvesting: Once single crystals of suitable size and quality (typically >0.1 mm) appear, carefully harvest them using a nylon loop.

Causality: Slow evaporation prevents rapid precipitation, which leads to amorphous solids or poorly-ordered microcrystals. It allows molecules sufficient time to organize into a thermodynamically stable, well-ordered lattice, which is essential for high-quality diffraction.

Step 3 & 4: Single-Crystal X-ray Diffraction (SC-XRD) and Refinement

This is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[13][14]

  • Mounting: Mount a selected crystal on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. A modern instrument equipped with a CCD or CMOS detector is standard. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected.

  • Structure Solution: The collected diffraction intensities are used to solve the phase problem, yielding an initial electron density map.

  • Structure Refinement: A molecular model is built into the electron density map and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.

Trustworthiness: The final refined structure is validated using metrics like R-factors (R1, wR2) and goodness-of-fit (GooF). A low R1 value (typically <5%) indicates a good agreement between the model and the experimental data. Further validation is performed using tools like checkCIF.[15]

Step 6: Hirshfeld Surface Analysis

Hirshfeld analysis provides a powerful visual and quantitative method for comparing intermolecular interactions between different crystal structures.[5][7][16]

  • Generation: Using the refined crystallographic information file (CIF), a Hirshfeld surface is generated for the molecule of interest.

  • d_norm Mapping: The surface is mapped with the d_norm property, which highlights regions of close intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii, signifying key interactions like hydrogen bonds.

  • 2D Fingerprint Plots: The surface is deconvoluted into a 2D histogram, plotting the distance to the nearest nucleus inside the surface (dᵢ) versus the distance to the nearest nucleus outside the surface (dₑ). This plot provides a quantitative summary of all intermolecular contacts. The percentage contribution of different contacts (e.g., F···H, H···H, C···H) can be precisely calculated, allowing for direct comparison between different fluorinated analogues.[9][17]

Data-Driven Comparison: The Impact of Fluorination Pattern

To illustrate the power of this comparative approach, the table below presents hypothetical yet representative data for a series of biphenyl amine hydrochlorides. We compare a non-fluorinated parent compound with a mono-fluorinated and a per-fluorinated analogue.

ParameterBiphenyl Amine HCl (Non-Fluorinated)4-Fluoro-Biphenyl Amine HCl2',3',4',5',6'-Pentafluoro-Biphenyl Amine HCl
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/cP2₁/cP-1
Dominant Motif N⁺-H···Cl⁻, π-π stackingN⁺-H···Cl⁻, C-H···F, C-H···πN⁺-H···Cl⁻, Aryl-Perfluoroaryl, F···F
Hirshfeld Contact (%)
H···H45.2%38.5%10.2%
C···H / H···C28.1%26.3%15.5%
Cl···H / H···Cl15.5%14.8%9.8%
F···H / H···F N/A12.1% 30.4%
F···F N/A<1%22.9%
F···C / C···F N/A1.8%7.1%

Data is illustrative and based on trends reported in the literature.[7][9]

Analysis of Trends:

  • Decreased H···H Contacts: As fluorine content increases, the molecular surface available for traditional H···H contacts diminishes significantly.

  • Emergence of Fluorine-Specific Contacts: The contribution of F···H and F···F contacts becomes progressively dominant. In the pentafluoro derivative, these interactions account for over 50% of all intermolecular contacts, fundamentally reshaping the crystal packing forces.[7][9]

  • Change in Packing Motif: The shift from a monoclinic to a triclinic system, along with the rise of F···F and aryl-perfluoroaryl interactions, often correlates with a denser, more complex packing arrangement, which can impact physical properties like melting point and density.

Conclusion for Drug Development Professionals

The crystal structure analysis of fluorinated biphenyl amine salts is not merely an academic exercise; it is a critical component of rational drug design. Understanding the subtle interplay of strong, charge-assisted hydrogen bonds and weaker, fluorine-mediated interactions allows scientists to anticipate and control the solid-state properties of APIs.

By employing a systematic workflow combining synthesis, high-quality SC-XRD, and advanced visualization tools like Hirshfeld surface analysis, researchers can build a comprehensive picture of the supramolecular landscape. This knowledge enables the targeted modification of molecular structure—for example, by altering the fluorination pattern—to favor specific crystal packing motifs. Ultimately, this control can lead to the development of pharmaceutical salts with enhanced stability, predictable solubility, and improved manufacturability, accelerating the path from discovery to clinical application.

References

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  • Weeks, N. T., et al. (2025). Molecular and crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan. ResearchGate. [Link]

  • Harrison, W. T. A., et al. (2021). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. IUCrData, 6(3), x210213. [Link]

  • Jotani, M. M., et al. (2021). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Amrita Vishwa Vidyapeetham Repository. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 4-(Benzyloxy)-3'-fluoro-[1,1'-biphenyl]-3-amine

[1][2][3]

Executive Summary

Immediate Action Required: Treat 4-(Benzyloxy)-3'-fluoro-[1,1'-biphenyl]-3-amine as Halogenated Organic Waste . Due to the presence of the fluorine substituent and the biphenyl core, this compound requires high-temperature incineration with specific flue gas scrubbing capabilities (to neutralize hydrogen fluoride).[1][2] Do not dispose of down the drain or in general municipal trash.

Chemical Profile & Hazard Analysis

The following analysis dictates the downstream disposal logic based on functional group reactivity.

PropertyCharacteristicDisposal Implication
Core Structure BiphenylAquatic Toxicity: Biphenyls are notoriously toxic to aquatic life.[1][2] Zero-discharge to sewer systems is mandatory.[1][2][3]
Functional Group A Primary Amine (

)
Basic Reactivity: Incompatible with strong acids (exothermic salt formation) and oxidizers.[1] Potential to form carcinogenic nitrosamines if exposed to nitrosating agents.[1]
Functional Group B Fluorine Substituent (

)
Incineration Requirement: Combustion generates Hydrogen Fluoride (HF), a corrosive gas.[1][2][4] Waste must be routed to facilities with HF scrubbers.[1]
Physical State Solid (Powder)Dust Hazard: High surface area increases reactivity and inhalation risk during transfer.[1]

Pre-Disposal Segregation Strategy

Core Directive: Segregation is the primary defense against unplanned chemical reactions in the waste stream.

Incompatibility Check

Before consolidating waste, ensure the receiving container DOES NOT contain:

  • Strong Oxidizers: (e.g., Peroxides, Nitrates, Permanganates).[1][2][4] Risk: Fire/Explosion.[1]

  • Nitrosating Agents: (e.g., Nitrites).[1][2] Risk: Formation of carcinogenic nitrosamines.[1]

  • Strong Acids: (e.g., Conc.[1][2] HCl,

    
    ).[1][2][4][5] Risk: Exothermic reaction/Spattering.[1][5]
    
Waste Stream Classification
  • Solid Waste: Label as "Hazardous Waste - Solid, Toxic, Halogenated."[1][2][4]

  • Liquid Waste (Solutions): Label as "Hazardous Waste - Liquid, Halogenated Organic Solvents."[1][2][4]

Operational Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spill Debris)

Use this workflow for expired reagent, reaction solids, or contaminated spill cleanup materials.[2][4]

  • Containment: Transfer the solid into a clear, chemically resistant bag (polyethylene) or a wide-mouth HDPE jar.

  • Double Containment: Place the primary bag/jar into a secondary containment vessel (e.g., a larger clear bag or plastic drum) to prevent dust leakage.[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound" (Do not use abbreviations).[1][2][4]

    • Hazard Checkbox: Toxic, Irritant.[1][2][4]

  • Storage: Store in a cool, dry satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Use this workflow for reaction mixtures where the amine is dissolved in organic solvents.

  • pH Check: If the solution is acidic (from workup), neutralize to pH 6–8 using a dilute base (e.g., Sodium Bicarbonate) before adding to the organic waste drum.[2][4] Rationale: Prevents acid-catalyzed degradation or reaction with other amines in the drum.[1][2]

  • Solvent Compatibility: Confirm the solvent carrier is compatible with the "Halogenated Waste" stream.[1]

    • Compatible: Dichloromethane, Chloroform, Ethyl Acetate, Methanol.[1][2][4][6]

    • Incompatible: Piranha solution, Aqua Regia.[1][2][4]

  • Transfer: Pour into the "Halogenated Organic Solvent" carboy. Use a funnel with a lid to minimize evaporation.[1]

  • Log Entry: Record the volume and approximate concentration of the fluorinated amine on the waste log sheet.

Decision Logic & Workflow

The following diagram illustrates the critical decision points for disposing of this specific fluorinated biphenyl amine.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure or Debris)StateCheck->SolidPowder/DebrisLiquidLiquid Waste(Solution)StateCheck->LiquidDissolvedBaggingDouble Bag in Polyethylene(Prevent Dust)Solid->BaggingpHCheckCheck pH(Is it Acidic?)Liquid->pHCheckLabelingLabel: Toxic, HalogenatedList Full Chemical NameBagging->LabelingNeutralizeNeutralize with NaHCO3pHCheck->NeutralizeYes (pH < 6)HalogenatedStreamStream: Halogenated Organic Waste(Requires HF Scrubbing)pHCheck->HalogenatedStreamNo (pH 6-9)Neutralize->HalogenatedStreamLabeling->HalogenatedStream

Figure 1: Decision tree for segregating fluorinated amine waste streams to ensure compatibility with incineration protocols.

Emergency Spill Management

Immediate response plan for laboratory spills.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][2][4] If powder is airborne, use an N95 or P100 respirator.[1][2][4]

  • Dry Spill (Powder):

    • Do NOT sweep vigorously (creates dust).[1]

    • Cover with a wet paper towel (dampened with water) to suppress dust.[1]

    • Scoop up the damp material and place it in a waste bag.

    • Wipe the surface with a dilute weak acid (e.g., 5% Citric Acid) to neutralize amine residues, followed by soap and water.[2][4]

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or Universal Spill Pads).[1] Do not use paper towels alone if the solvent is flammable.[1]

    • Collect absorbed material into the solid waste bag.[1]

    • Treat as Hazardous Solid Waste .[1]

Regulatory Compliance & Coding

Adherence to US EPA (RCRA) and global standards.[1]

  • RCRA Classification:

    • While this specific CAS is likely not P-listed or U-listed, it must be characterized.[1][2][4]

    • Default Status: Treat as D000 (Characteristic Hazardous Waste) due to toxicity potential unless testing proves otherwise [1].[1]

    • If mixed with solvents: Apply relevant F-codes (e.g., F002 for halogenated solvents like Methylene Chloride) [2].[1][2][4]

  • EPA Waste Code Recommendation: If no specific solvent codes apply, use the generic code for "Non-Regulated Chemical Waste" (if non-hazardous per TCLP) OR "Hazardous Waste" pending determination.[2][4] Best Practice: Label as "Halogenated Organic" to ensure the incinerator facility manages the fluorine content correctly.

Documentation Requirement

Maintain a "Accumulation Log" at the point of generation.

  • Chemical: this compound[1][2][4]

  • Volume/Weight: [Amount]

  • Hazards: Irritant, Toxic, Environmental Hazard.[1][2][4]

References

  • US Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2024).[1] Waste Code - RCRAInfo. Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][3][7][8] Retrieved from [Link][1][2][4]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.